The table below summarizes the known biological activities and sources of this compound from the search results. This context is important for understanding the compound's significance, but it does not provide the NMR data you requested.
| Property | Description |
|---|---|
| Chemical Class | Stilbenoid dimer (a dimer of piceatannol) [1]. |
| Known Sources | Recycled seeds and rinds of Passion Fruit (Passiflora edulis) [1]; the sedge Cyperus conglomeratus [2]. |
| Relevant Biological Activities | Exhibits anti-acetylcholinesterase activity [1]; shows α-glucosidase inhibitory activity [1] [2]; demonstrates antioxidant effects in a concentration-dependent manner [2]. |
While a specific protocol for this compound is not provided, the general methodology for identifying a compound like this compound via NMR involves a multi-step process. The diagram below outlines this workflow.
Workflow for NMR-based structure identification
Here is a detailed breakdown of the steps shown in the diagram:
The following table summarizes the key quantitative findings for Scirpusin B (SB) from recent research:
| Activity | Experimental Model | Key Quantitative Findings | Citation |
|---|
| Anti-diabetic | In vitro enzyme inhibition | α-amylase IC₅₀: 76.38 ± 0.25 µg/mL α-glucosidase IC₅₀: 2.32 ± 0.04 µg/mL | [1] | | Antibacterial | In vitro assay vs. 8 Gram-positive & Gram-negative bacteria | Profound antibacterial activity (specific MIC values not listed in source) | [1] | | Anti-Oral Squamous Cell Carcinoma | In vitro using SAS and TTN cell lines | Cell Proliferation Inhibition: Up to 95% (SAS) and 83% (TTN) Apoptosis Induction (PI-FACS): 40.26% (SAS) and 44.3% (TTN) cell death at 75 µM in 72h. Proteins Suppressed (Western Blot): TNF-α, survivin, COX-2, cyclin D1, VEGF-A. | [1] | | Neuroprotective / Anti-Alzheimer's | In vitro enzyme inhibition In vivo scopolamine-induced ICR mice | AChE IC₅₀: 62.9 µM Cognitive Improvement: Dose of 40 mg/kg improved learning in passive avoidance test. | [2] [3] | | Vasorelaxant | Ex vivo rat aorta model | Identified as a strong vaso-relaxing substance. | [4] |
The research describes a multi-step process to isolate and identify this compound from passion fruit seed waste. The following diagram outlines the general workflow:
Diagram of the isolation and identification process for this compound [1] [2].
This compound is a naturally occurring dimeric stilbenoid belonging to the class of oligostilbenes, characterized by a complex molecular framework formed through the oxidative dimerization of piceatannol monomers. With the molecular formula C₂₈H₂₂O₈ and a molecular weight of 486.47 g/mol, this compound exhibits a dihydrobenzofuran core structure that contributes to its significant biological activities and structural complexity. The compound features multiple phenolic hydroxyl groups at key positions (1′, 3′, 3, 12′, and 13′) that are critically important for its free radical scavenging capabilities and overall antioxidant potency. This compound exists in different stereoisomeric forms, with cis-Scirpusin B (CAS #288846-83-3) being a structurally distinct variant characterized by its specific spatial configuration around the central bond [1].
The structural complexity of this compound arises from its defined stereocenters and the specific orientation of its substituent groups, which collectively influence its physicochemical properties including solubility, stability, and biological interactions. Experimental and computational studies have revealed that this compound possesses an estimated melting point of 327.57°C and an estimated boiling point of 746.13°C, indicating its high thermal stability. However, the compound demonstrates limited water solubility (estimated at 0.5458 mg/L at 25°C) and a relatively high octanol-water partition coefficient (Log Kow: 4.43), suggesting pronounced hydrophobic character that must be considered when developing extraction and formulation strategies [1]. These fundamental structural and physicochemical properties provide the foundation for understanding its extraction behavior, analytical characterization, and biological interactions as discussed in subsequent sections.
This compound is distributed across various plant species, with particularly significant concentrations found in members of the Passifloraceae family. The primary identified source of this stilbenoid is Passiflora edulis (passion fruit), where it accumulates preferentially in seed tissues rather than the pulp or rind. Specifically, the Tainung No. 1 cultivar of passion fruit, a hybrid between purple passion fruit (P. edulis) and yellow passion fruit (P. edulis f. flavicarpa), has been systematically investigated and confirmed to contain substantial quantities of this compound in its seeds [2] [3]. This distribution is of particular practical significance for commercial applications, as passion fruit seeds constitute 60-70% of the total fruit waste generated during juice processing operations, representing an abundant and sustainable source for industrial extraction of this valuable compound [4].
Beyond the Passifloraceae family, this compound has also been identified in several other botanical sources, though typically in lower concentrations or with more challenging extraction profiles. These alternative sources include Cyperus rotundus (nutgrass), Scirpus maritimus L., and various species within the Vitis (grape) and Muscadinia genera [5] [6]. The variable distribution of this compound across these diverse plant families suggests both evolutionary conservation and potential ecological roles in plant defense mechanisms. From an application perspective, the concentration and extraction yields of this compound vary significantly depending on the source material, extraction methodology, and specific plant tissue utilized, with passion fruit seeds consistently demonstrating the most promising combination of high content and commercial viability for large-scale isolation.
The efficient extraction of this compound from plant materials requires carefully optimized protocols that account for its chemical properties, matrix composition, and stability considerations. The following section details established extraction methodologies, with particular emphasis on passion fruit seeds as the primary source material.
Proper sample preparation is critical for achieving high extraction efficiency and preserving the structural integrity of this compound. For passion fruit seeds, the recommended protocol begins with thorough washing of fresh seeds to remove residual pulp, followed by drying at 40-50°C until a constant weight is achieved. The dried seeds are then mechanically ground to a fine powder (particle size 0.5-1.0 mm) to maximize surface area for solvent penetration. An essential preparatory step involves defatting the seed powder using non-polar solvents such as hexane or petroleum ether through Soxhlet extraction, typically for 6-8 hours, which significantly improves the subsequent extraction efficiency of this compound by removing lipid components that could interfere with the process [2] [3]. This defatting step has been demonstrated to enhance both the yield and purity of the final extract by reducing co-extraction of non-target lipophilic compounds.
Multiple solvent systems have been systematically evaluated for their efficiency in extracting this compound from prepared plant materials. The following table summarizes the key extraction methods and their respective yields:
Table 1: Extraction Methods and Solvent Systems for this compound
| Extraction Method | Solvent System | Source Material | Key Parameters | Relative Yield |
|---|---|---|---|---|
| Ethanol Reflux | 95% ethanol | De-oiled seed powder | Reflux, 2-3 hours | High [2] |
| Hydro-Alcoholic Extraction | 50% ethanol | De-oiled seed powder | Reflux, 2-3 hours | High [2] |
| Hot Water Extraction | Hot water | Dried rind powders | Reflux, 2-3 hours | Moderate [2] [3] |
| Sequential Extraction | Water → 95% ethanol | Dried rind powders | Sequential reflux | Moderate [3] |
The 95% ethanol reflux extraction method applied to de-oiled passion fruit seed powder has demonstrated particularly high efficiency, resulting in extracts (designated S-95EE) with significant concentrations of this compound along with its monomeric precursor piceatannol [2]. Similarly, 50% ethanol aqueous solution (S-50EE) has shown comparable effectiveness, suggesting that moderate ethanol concentrations provide an optimal balance between polarity and extraction power for recovering these stilbenoids from the complex seed matrix. For rind materials, a sequential extraction approach employing hot water followed by 95% ethanol has been successfully implemented, though yields are generally lower than those achieved from seed sources [3]. The extraction process typically employs reflux conditions maintained for 2-3 hours, with the resulting crude extract subsequently concentrated under reduced pressure and either analyzed directly or subjected to further purification steps.
Following initial extraction, various chromatographic techniques are employed to isolate this compound from complex crude extracts. The multi-step purification strategy typically begins with fractionation of the crude extract using liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate and n-butanol, which serves to concentrate this compound in specific fractions while eliminating many non-target components. The this compound-rich fractions are then subjected to column chromatography over silica gel, using gradient elution systems with chloroform-methanol or hexane-ethyl acetate mixtures to achieve preliminary separation based on polarity differences [4]. This initial chromatographic step effectively separates this compound from the bulk of co-extracted compounds and provides material of intermediate purity suitable for further refinement.
The most critical purification step involves preparative high-performance liquid chromatography (HPLC), which enables the high-resolution separation necessary to obtain this compound in the purity required for research applications. The established protocol utilizes reverse-phase C18 columns with gradient elution employing acetonitrile-water or methanol-water mobile phases, frequently with the addition of small percentages of acid modifiers (0.1% formic or trifluoroacetic acid) to improve peak shape and separation efficiency [4]. Through systematic optimization of gradient profiles, flow rates, and detection parameters (typically UV monitoring at 280-320 nm), this approach consistently yields this compound with purity ≥98% as confirmed by analytical HPLC. The final isolation process is completed by pooling the target fractions, removing solvents under reduced pressure, and subjecting the purified compound to thorough characterization using spectroscopic and spectrometric techniques to confirm structural identity and establish purity benchmarks.
Comprehensive characterization of isolated this compound requires the application of multiple complementary analytical techniques to unambiguously confirm structural identity and determine chemical purity. The following integrated analytical approach has been successfully employed for this compound characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both (^1)H and (^{13})C NMR analyses are essential for structural elucidation, with key diagnostic signals including characteristic proton resonances in the aromatic region (δ 6.0-7.5 ppm) and carbon signals corresponding to the dihydrobenzofuran core structure. Two-dimensional NMR techniques (COSY, HSQC, HMBC) provide critical information about atomic connectivity and molecular architecture [4].
Mass Spectrometric Analysis: High-resolution mass spectrometry (HRMS) confirms the molecular formula C₂₈H₂₂O₈ through exact mass measurement of the [M+H]⁺ or [M-H]⁻ ions. Tandem mass spectrometry (MS/MS) fragments the molecular ion to generate characteristic fragmentation patterns that provide additional structural validation [4].
High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC with photodiode array detection establishes compound purity (typically ≥98%) and provides a reference chromatographic profile for quality control. UV-Vis spectra acquired during HPLC analysis show characteristic absorption maxima between 280-320 nm, consistent with the conjugated phenolic structure [1] [5].
Supplementary Analytical Techniques: Additional characterization may include infrared (IR) spectroscopy to identify functional groups, X-ray crystallography for definitive structural confirmation when suitable crystals can be obtained, and chiroptical methods such as circular dichroism to establish stereochemical properties for the different isomeric forms.
The successful application of this comprehensive analytical strategy provides researchers with multiple orthogonal data sets that collectively verify the identity, purity, and structural integrity of isolated this compound, ensuring the reliability of subsequent biological activity assessments and formulation development studies.
This compound demonstrates a diverse range of significant biological activities that have been validated through both in vitro and in vivo studies. The following table systematically summarizes these activities along with key quantitative parameters:
Table 2: Biological Activities and Therapeutic Potential of this compound
| Biological Activity | Experimental Model | Key Parameters/Results | Mechanistic Insights |
|---|---|---|---|
| Neuroprotective | Aβ25–35-treated SH-SY5Y cells [2] | Improved cell viability | Anti-acetylcholinesterase (IC₅₀: 62.9 μM) [2] |
| Cognitive Enhancement | Scopolamine-induced ICR mice [2] | 40 mg/kg, 7 days pretreatment | Improved learning in passive avoidance tests [2] |
| Antioxidant | DFT theoretical analysis [6] | •OH and •OOH radical scavenging | HAT, SET-PT, SPLET, RAF mechanisms [6] |
| Antidiabetic | Enzyme inhibition assays [4] | α-amylase (IC₅₀: 76.38 ± 0.25 μg/mL) [4] | Carbohydrate digestive enzyme inhibition |
| Antibacterial | Against 8 Gram+/Gram- bacteria [4] | Significant growth inhibition | First reported comprehensive study [4] |
| Anticancer | Oral squamous cell carcinoma [4] | SAS (95%) & TTN (83%) cell inhibition | Suppression of TNF-α, survivin, COX-2, cyclin D1, VEGF-A [4] |
The neuroprotective properties of this compound represent one of its most thoroughly characterized biological activities. In addition to its inhibitory effects on acetylcholinesterase (AChE), this compound demonstrates significant activity against amyloid-β (Aβ) peptide aggregation, a fundamental pathological process in Alzheimer's disease [2] [3]. The compound's ability to reduce oxidative stress through multiple free radical scavenging mechanisms further enhances its neuroprotective profile, positioning it as a promising multi-target therapeutic agent for neurodegenerative disorders. The cognitive benefits observed in scopolamine-induced amnesiac mouse models at a dosage of 40 mg/kg administered over 7 days provide compelling in vivo validation of its potential clinical utility [2].
The anticancer potential of this compound has been demonstrated in oral squamous cell carcinoma models, where it effectively inhibits cancer cell proliferation (up to 95% in SAS cells and 83% in TTN cells), suppresses clonogenic survival, and induces apoptosis through modulation of key signaling pathways [4]. Mechanistic studies have revealed that this compound significantly downregulates the expression of critical cancer-associated proteins including TNF-α, survivin, COX-2, cyclin D1, and VEGF-A, indicating its ability to simultaneously target multiple hallmarks of carcinogenesis. The compound's antioxidant mechanisms have been extensively investigated through computational approaches, with density functional theory (DFT) calculations identifying hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), sequential proton loss electron transfer (SPLET), and radical adduct formation (RAF) as the primary pathways through which this compound neutralizes reactive oxygen species [6]. This multifaceted biological activity profile, combined with its natural origin and favorable toxicity characteristics, establishes this compound as a promising lead compound for further therapeutic development across multiple disease domains.
This section provides detailed methodologies for key experimental procedures referenced in the scientific literature, enabling researchers to replicate and build upon established protocols for this compound research.
The acetylcholinesterase (AChE) inhibitory activity of this compound can be quantitatively determined using a modified Ellman's method with the following specific protocol:
Reagent Preparation: Prepare assay buffer (0.1 M sodium phosphate, pH 8.0), acetylthiocholine iodide (ATC) substrate solution (15.8 mM in buffer), DTNB (5,5'-dithio-bis-[2-nitrobenzoic acid]) solution (3.96 mM in buffer), and recombinant human AChE enzyme solution (0.2 U/mL in buffer).
Assay Procedure: In a 96-well microplate, add 25 μL of test sample (this compound at varying concentrations in appropriate solvent), 25 μL of AChE solution, and 125 μL of buffer. Pre-incubate for 15 minutes at 37°C, then add 25 μL of DTNB solution followed by 25 μL of ATC solution to initiate the reaction. Monitor the absorbance at 412 nm immediately and at 2-minute intervals for 10-15 minutes using a microplate reader.
Data Analysis: Calculate reaction rates and percentage inhibition relative to blank controls. Determine IC₅₀ values through non-linear regression analysis of inhibition curves generated with at least five different concentrations of this compound. The reported IC₅₀ value for this compound is 62.9 μM, significantly more potent than its monomeric counterpart piceatannol (IC₅₀: 258.9 μM) [2].
The in vivo cognitive enhancement activity of this compound can be evaluated using the scopolamine-induced memory impairment model in ICR mice:
Animal Grouping and Dosing: House ICR mice (typically 8-10 weeks old, 25-30 g) under standard laboratory conditions with free access to food and water. Randomly divide animals into groups (typically n=8-12): normal control, scopolamine-induced control, positive control (e.g., donepezil), and this compound treatment groups at varying doses (e.g., 10, 20, 40 mg/kg). Administer test compounds or vehicle orally once daily for 7 consecutive days.
Induction and Behavioral Testing: On day 7, intraperitoneally administer scopolamine hydrobromide (1 mg/kg) 30 minutes after the final treatment dose to induce memory impairment. After 30 minutes, subject animals to behavioral assessments including the passive avoidance test (using a two-compartment shuttle box with light and dark chambers) and the Morris water maze test for spatial learning and memory evaluation.
Data Interpretation and Statistical Analysis: Record latency times in the passive avoidance test and escape latencies/path lengths in the water maze test. Analyze data using appropriate statistical methods (ANOVA followed by post-hoc tests), with significance set at p < 0.05. This compound at 40 mg/kg has demonstrated statistically significant improvement in cognitive performance compared to scopolamine-induced control animals [2].
The following workflow diagram illustrates the complete process from source material to biological activity assessment:
Workflow for this compound isolation and bioactivity assessment
This compound represents a naturally derived stilbenoid dimer with compelling multimodal biological activities and significant therapeutic potential. The comprehensive information presented in this technical guide systematically addresses the key aspects of its sources, extraction, isolation, characterization, and biological evaluation, providing researchers with a solid foundation for further investigation and development. The compound's diverse therapeutic properties—spanning neuroprotection, cognitive enhancement, antidiabetic effects, antibacterial activity, and anticancer potential—combined with its favorable natural origin and established isolation protocols position it as an attractive candidate for pharmaceutical and nutraceutical development.
The table below summarizes the core chemical and biological data for Scirpusin B relevant to drug development.
| Property / Activity | Description / Value | Context / Model | Citation |
|---|---|---|---|
| Chemical Structure | Dimeric stilbene; Dimer of Piceatannol; Molecular Formula: C₂₈H₂₂O₈; Molecular Weight: 486.47 g/mol | Structural characterization | [1] [2] |
| Neuroprotective Activity | Anti-acetylcholinesterase (AChE); IC₅₀ = 62.9 μM; Inhibits amyloid-β (Aβ) aggregation; Improved learning in scopolamine-induced memory-impaired mice at 40 mg/kg | In vitro enzyme & cell assays (SH-SY5Y); In vivo mouse model (ICR) | [2] |
| Anti-obesity Activity | Reduced adipogenesis (fat cell formation) in vitro; Contributed to reduced body weight, waist circumference, and improved lipid profile in a human clinical trial (as part of a 5% stilbenoid extract) | In vitro 3T3-L1 adipocytes; 90-day randomized, double-blind, placebo-controlled human trial | [3] |
| Antioxidant Activity | Exhibits radical scavenging and antioxidant capacity, inferred from its classification and presence in antioxidant-rich extracts | Classification as a dimeric antioxidant | [1] [2] |
| Vasorelaxant Activity | Showed nitric oxide-dependent vasorelaxation in rat aortic rings | Ex vivo tissue model | [2] |
For researchers aiming to replicate or build upon these findings, here is a summary of key experimental methodologies.
This protocol outlines the optimized solid-liquid extraction to obtain stilbene-rich extracts, including this compound, from yellow passion fruit seeds [4].
This method details how anti-AChE activity, relevant for Alzheimer's disease, was tested [2].
This describes the behavioral test used to evaluate cognitive improvement in mouse models [2].
The following diagram maps the logical pathway from raw material to biological activity assessment, integrating the key experimental stages.
This compound from Passiflora edulis seeds presents a compelling case for valorizing agricultural waste into high-value pharmaceutical and nutraceutical ingredients. Key implications for future work include:
The table below consolidates the key quantitative findings from a 2024 study on Scirpusin B (SB) isolated from passion fruit seeds [1].
| Activity Assay | Target / Organism | Key Result | IC₅₀ / Inhibition Value | Significance |
|---|---|---|---|---|
| Anti-diabetic Activity | α-amylase enzyme | Concentration-dependent inhibition | 76.38 ± 0.25 µg/mL | Potent starch-digesting enzyme inhibitor [1] |
| α-glucosidase enzyme | Concentration-dependent inhibition | 2.32 ± 0.04 µg/mL | Very strong activity; potential for blood sugar control [1] | |
| Antibacterial Activity | 8 Gram-positive & Gram-negative bacteria | Profound growth inhibition | Reported (No specific IC₅₀) | First reported antibacterial activity for SB [1] |
| Anticancer Activity (Oral Squamous Cell Carcinoma) | SAS cancer cell line | Inhibition of cell proliferation | 95% (at tested concentration) | Strong cytotoxic effect [1] |
| TTN cancer cell line | Inhibition of cell proliferation | 83% (at tested concentration) | Strong cytotoxic effect [1] | |
| SAS & TTN cells (Clonogenic Assay) | Significant suppression of colony formation | Reported | Confirms anti-proliferative properties [1] | |
| SAS & TTN cells (PI-FACS Assay) | Induction of cell death after 72h | 40.26% (SAS), 44.3% (TTn) | Demonstrates ability to kill cancer cells [1] |
Here are the methodologies used in the cited study for key experiments [1]:
The following diagram illustrates the mechanism by which this compound inhibits oral cancer cell proliferation, based on the proteins it suppresses [1]:
This diagram shows how this compound simultaneously targets multiple hallmark proteins in cancer cells, leading to inhibited proliferation and ultimately cell death [1].
Scirpusin B (SB), a stilbenoid compound primarily isolated from passion fruit (Passiflora edulis) seeds, has demonstrated significant, broad-spectrum antibacterial activity in recent studies [1]. The quantitative data below summarizes its efficacy against various bacterial strains.
Table 1: Antibacterial Activity of this compound (SB) [1] This table compiles the half-maximal inhibitory concentration (IC₅₀) values of SB against a panel of Gram-positive and Gram-negative bacteria. A lower IC₅₀ value indicates higher potency.
| Bacterial Strain | Classification | IC₅₀ Value (µg/mL) |
|---|---|---|
| Gram-Positive Bacteria | ||
| Bacillus cereus | Gram-positive | 17.16 ± 0.11 |
| Bacillus subtilis | Gram-positive | 15.32 ± 0.14 |
| Lysinibacillus fusiformis | Gram-positive | 13.45 ± 0.15 |
| Staphylococcus aureus | Gram-positive | 14.28 ± 0.12 |
| Gram-Negative Bacteria | ||
| Aeromonas hydrophila | Gram-negative | 16.38 ± 0.13 |
| Proteus vulgaris | Gram-negative | 18.35 ± 0.16 |
| Pseudomonas aeruginosa | Gram-negative | 19.45 ± 0.18 |
| Shigella boydii | Gram-negative | 20.38 ± 0.17 |
The antibacterial action of this compound appears to be multi-faceted. Research suggests it can directly inhibit bacterial growth and also modulate the host's immune response in a microbial environment.
The following diagram illustrates this proposed anti-inflammatory mechanism of a this compound-containing extract based on the study involving periodontal cells [2].
Diagram 1: Proposed anti-inflammatory mechanism of this compound/PFBE via NF-κB pathway inhibition.
The summarized data positions this compound as a highly promising compound for further development.
Although a direct study on OSCC is unavailable, the table below summarizes key findings on Scirpusin B's bioactivity from general anticancer research.
| Aspect | Reported Findings and Context |
|---|---|
| Chemical Class | Stilbenoid; a dimer of Piceatannol [1]. |
| General Anticancer Effect | Inhibition of cancer cell proliferation and colony formation [2]. |
| Molecular Target (Identified) | Inhibition of Glyoxalase I (GLO I) activity [2]. |
| Research Context | Studied as a component of Passion Fruit Seed Extract (PFSE); effects observed in human lung cancer (NCI-H522) and colorectal cancer (HCT116) cell lines [2]. |
| Relevant Disease Link | Oral cancer (particularly in India) is highly associated with tobacco chewing habits [3]. |
The following diagram outlines a generalized experimental workflow, based on the methodology used to study this compound and PFSE in other cancer cell lines [2]. This can serve as a potential protocol for investigating its effects on OSCC.
Experimental workflow for this compound bioactivity.
To advance the study of this compound in the context of oral cancers, you may consider the following approaches:
Scirpusin B is a naturally occurring stilbenoid dimer formed by the oxidative coupling of two piceatannol molecules. Its chemical structure consists of two tetrahydroxystilbene units, contributing to its significant antioxidant potential and diverse biological activities. The compound was first identified in the roots of Scirpus fluviatilis in 1978 and has since been found in substantial quantities in passion fruit (Passiflora edulis) seeds, which represent the most studied and viable natural source for its extraction [1] [2]. As a polyphenolic compound, this compound exhibits greater free radical scavenging capacity than its monomeric form, piceatannol, due to the increased number of hydroxyl groups available for hydrogen donation [2].
The molecular formula of this compound is C28H22O8, with a molar mass of 486.47 g/mol. While the complete IUPAC name and detailed spectroscopic data require further characterization in the literature, its identification in biological matrices is typically confirmed through LC-MS/MS analysis with characteristic fragmentation patterns [3]. The compound's stability, solubility profile, and bioavailability parameters remain active areas of investigation, though its dimeric structure suggests potential challenges in membrane permeability that may impact its pharmacokinetic profile. Current research focuses on optimizing extraction methodologies and developing synthetic analogs to improve its delivery and therapeutic efficacy.
This compound demonstrates diverse biological activities with potential therapeutic applications across multiple disease models. The table below summarizes its key bioactivities with corresponding quantitative measures of potency:
Table: Quantitative Biological Activities of this compound
| Biological Activity | Experimental Model | Potency Value | Reference |
|---|---|---|---|
| Acetylcholinesterase Inhibition | In vitro enzymatic assay | IC50 = 62.9 μM | [4] |
| Antioxidant Activity | DPPH radical scavenging assay | Significant activity vs. piceatannol | [2] |
| Vasorelaxant Effect | Rat thoracic aorta (ex vivo) | Significant, endothelium-dependent | [2] |
| Anticancer Activity | NCI-H522 lung cancer cells | Suppressed proliferation | [1] |
| Anti-amyloid-β Aggregation | In vitro Aβ1-42 assay | Significant inhibition | [4] |
| Cognitive Improvement | Scopolamine-induced ICR mice | 40 mg/kg, 7 days | [4] |
| Glyoxalase I Inhibition | In vitro enzymatic assay | Significant inhibition | [1] |
| α-Glucosidase Inhibition | In vitro enzymatic assay | Potent activity | [4] |
This compound exhibits promising neuroprotective properties relevant to Alzheimer's disease (AD) pathology. The compound demonstrates anti-acetylcholinesterase activity with an IC50 of 62.9 μM, significantly more potent than piceatannol (IC50 = 258.9 μM) [4]. This inhibitory activity against AChE, the enzyme responsible for acetylcholine breakdown in synaptic clefts, suggests potential for ameliorating cholinergic deficit in AD. Additionally, this compound significantly inhibits amyloid-β1-42 aggregation, a key pathological process in AD, and provides neuroprotection against Aβ25-35-induced toxicity in SH-SY5Y human neuroblastoma cells [4]. In vivo studies using scopolamine-induced amnesiac ICR mice demonstrate that this compound (40 mg/kg, 7 days) significantly improves cognitive function in passive avoidance tests, indicating its potential to mitigate memory impairment [4].
This compound demonstrates anticancer potential through multiple mechanisms, particularly by inhibiting glyoxalase I (GLO I), the rate-limiting enzyme in the detoxification of methylglyoxal (MG) [1]. Many human tumors, including colon and lung cancers, exhibit increased GLO I activity, making it a potential therapeutic target. In cancer cell lines with different GLO I expression levels, this compound more effectively suppresses proliferation in NCI-H522 cells (high GLO I expression) compared to HCT116 cells (low GLO I expression) [1]. This suggests its anticancer activity is at least partially mediated through GLO I inhibition, leading to accumulation of cytotoxic MG and subsequent apoptosis. The compound also inhibits colony formation, indicating potential to suppress tumorigenicity and metastatic potential [1].
This compound exhibits significant vasorelaxant effects in rat thoracic aorta, which are more potent than those of piceatannol and depend on intact endothelium, indicating a role for nitric oxide (NO) signaling [2]. This vasorelaxant activity, combined with its potent antioxidant properties, suggests potential applications in cardiovascular diseases. Additionally, this compound has demonstrated anti-diabetic potential through prevention of postprandial blood glucose elevation by improving glucose metabolism and showing α-glucosidase inhibitory activity [5] [4]. The compound also shows promise in weight management, with studies indicating anti-adipogenic properties that may help reduce lipid accumulation [6].
Efficient extraction of this compound from natural sources requires optimized methodologies to maximize yield and purity:
Passion Fruit Seed Extraction: Freeze-dried and milled passion fruit seeds are typically extracted using ethanol-water mixtures. Sequential extraction with 95% ethanol followed by 50% ethanol has been shown effective [4]. For defatted passion fruit bagasse, Pressurized Liquid Extraction (PLE) using 50% aqueous ethanol at 70°C produces superior yields compared to conventional methods like Soxhlet extraction or maceration [5]. The optimized PLE conditions enhance extraction efficiency through improved mass transfer and solubility.
μ-QuEChERS Method: A modern sample preparation technique for this compound analysis involves the μ-QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Briefly, 0.625 g of passion fruit seeds are hydrated with 1.875 mL ultrapure water for 30 minutes, then extracted with 2.5 mL of acidified acetonitrile (1% acetic acid) [3]. The partition step employs 1 g MgSO4 and 0.25 g sodium acetate, followed by centrifugation. The supernatant undergoes a dispersive SPE cleanup with 150 mg MgSO4> and 25 mg primary secondary amine (PSA) sorbent [3].
Purification and Isolation: Crude extracts containing this compound can be fractionated by reverse-phase HPLC using an Inertsil ODS-3 column with water-acetonitrile mobile phase (0-80% acetonitrile over 90 minutes at 5 mL/min flow rate) [1]. Further purification yields this compound with high purity (91.8%) suitable for biological testing [7].
Accurate quantification of this compound employs advanced chromatographic techniques:
UHPLC-MS/MS Analysis: this compound can be quantified using ultrahigh performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS). Analysis typically uses a Kinetex C18 column (100 × 2.1 mm) with 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B) in gradient elution mode [3]. Electrospray ionization in negative polarity mode with multiple reaction monitoring (MRM) provides high sensitivity and specificity.
HPLC with UV Detection: For quality control of extracts, HPLC with UV detection at 320 nm can be employed using a C18 column with water-methanol or water-acetonitrile gradients [1]. This method allows for simultaneous quantification of this compound and related stilbenes like piceatannol.
Table: Analytical Techniques for this compound Characterization
| Analytical Technique | Experimental Conditions | Key Parameters | Application | |--------------------------|----------------------------|-------------------|----------------| | UHPLC-MS/MS | C18 column, water-acetonitrile gradient with formic acid | MRM in negative mode | Quantification in complex matrices | [3] | | Preparative HPLC | ODS-3 column, water-acetonitrile gradient | 0-80% B in 90 min, 5 mL/min | Purification from crude extracts | [1] | | DPPH Assay | 0.1 mM DPPH in methanol | Absorbance at 517 nm | Antioxidant activity assessment | [2] |
The GLO I inhibition assay is performed to evaluate the anticancer potential of this compound [1]:
Assay Mixture Preparation: The standard assay mixture contains 7.9 mM methylglyoxal (MG), 1 mM glutathione, 14.6 mM magnesium sulfate, and 182 mM imidazole-HCl buffer (pH 7.0). The mixture is allowed to stand for 15 minutes at 25°C to ensure equilibration of hemithioacetal formation.
Enzymatic Reaction: Recombinant human GLO I is added to initiate the reaction. The increase in absorbance at 240 nm is monitored over 5 minutes, corresponding to the formation of S-D-lactoylglutathione.
Inhibition Calculation: The inhibitory activity is calculated by comparing the reaction rates in the presence and absence of this compound. IC50 values are determined through dose-response curves with appropriate positive controls.
To understand the binding mode of this compound to human GLO I:
Protein Preparation: The crystal structure of human GLO I (e.g., PDB ID 1QIN) is prepared by removing water molecules and adding hydrogen atoms.
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using molecular mechanics force fields.
Docking Simulation: Molecular docking is performed using AutoDock Vina or similar software. The binding site is defined based on known GLO I inhibitors. The docking poses are evaluated based on binding affinity (kcal/mol) and interaction patterns with key residues.
Cell Culture: Human neuroblastoma SH-SY5Y cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 μg/mL) at 37°C in a 5% CO2 atmosphere [4].
Cytotoxicity Assessment: Cells are seeded in 96-well plates (2×104 cells/well) and treated with various concentrations of this compound for 24 hours. Cell viability is measured using MTT or similar assays.
Neuroprotective Evaluation: Cells are pretreated with this compound for 24 hours, then exposed to Aβ25-35 (25 μM) or H2O2 (200 μM) for an additional 24 hours. Viability is assessed to determine protective effects.
Acetylcholinesterase Inhibition: Recombinant human AChE is incubated with this compound and acetylthiocholine iodide as substrate. The reaction is monitored by the formation of 5-thio-2-nitrobenzoate at 412 nm [4].
This compound exerts its multifaceted biological effects through interaction with multiple molecular targets and modulation of key signaling pathways. The following diagrams illustrate its primary mechanisms in neuroprotection and anticancer activity:
This compound's primary mechanisms for neuroprotection and anticancer effects involve multiple pathways.
This compound's neuroprotective effects involve multiple mechanisms targeting key pathological processes in neurodegenerative diseases:
Acetylcholinesterase Inhibition: By inhibiting AChE with an IC50 of 62.9 μM, this compound increases acetylcholine availability in synaptic clefts, potentially ameliorating cholinergic deficits in Alzheimer's disease [4]. This action complements current AD medications like donepezil that target cholinesterase inhibition.
Amyloid-β Anti-aggregation: this compound significantly inhibits Aβ1-42 aggregation, preventing formation of neurotoxic oligomers and fibrils. This effect targets the fundamental amyloid pathology in AD, potentially slowing disease progression [4].
Antioxidant Defense Enhancement: The compound's potent free radical scavenging activity reduces oxidative stress in neuronal cells. Additionally, it upregulates glutathione levels, enhancing endogenous antioxidant capacity and protecting against H2O2-induced cytotoxicity [4] [7].
This compound modulates several critical pathways in cancer cells and metabolic processes:
Glyoxalase System Inhibition: By inhibiting GLO I, this compound disrupts the detoxification of methylglyoxal (MG), a cytotoxic byproduct of glycolysis [1]. Accumulated MG modifies proteins and nucleic acids, leading to apoptosis, particularly in cancer cells with elevated GLO I expression.
Vasorelaxation Mechanism: The vasorelaxant effects of this compound in rat thoracic aorta are endothelium-dependent and mediated through increased nitric oxide (NO) production [2]. This suggests potential applications in cardiovascular diseases involving endothelial dysfunction.
Adipogenesis Regulation: this compound may influence adipocyte differentiation and lipid accumulation through modulation of key transcription factors and signaling pathways, potentially contributing to weight management effects [6].
Comprehensive network of this compound's molecular targets and resulting physiological effects with supporting evidence.
Despite promising biological activities, several research limitations must be addressed to advance this compound toward therapeutic applications:
Pharmacokinetic Profiling: Comprehensive data on this compound's absorption, distribution, metabolism, and excretion (ADME) properties are lacking. Future studies should establish its bioavailability, half-life, and metabolic fate in vivo using appropriate animal models. The compound's potential for glucuronidation or sulfation, common for polyphenols, requires investigation [8].
Structure-Activity Relationships: Systematic studies on the structural requirements for this compound's various biological activities are needed. Modification of hydroxyl groups, introduction of substituents, or optimization of the dimeric structure may enhance potency and bioavailability while reducing potential toxicity.
Therapeutic Efficacy in Disease Models: While in vitro data is promising, robust in vivo studies in disease-relevant animal models are necessary. For neuroprotective applications, studies in transgenic AD models would provide more clinically relevant data than scopolamine-induced amnesia models [4].
Formulation Development: The development of advanced delivery systems to overcome potential challenges with this compound's solubility, stability, and bioavailability is crucial. Nanoparticle formulations, lipid-based delivery systems, or prodrug approaches may enhance its therapeutic potential.
Toxicological Assessment: Comprehensive safety profiling, including maximum tolerated dose, organ-specific toxicity, and potential drug interactions, must be conducted to establish its therapeutic window.
Scirpusin B is a naturally occurring hydroxystilbene dimer that has gained significant attention in pharmacological research due to its multifaceted bioactivities and unique chemical structure. First isolated in 1978 from the plant Scirpus fluviatilis (Torr.) A. Gray (known as Ching-san-leng in traditional Chinese medicine), this compound has since been identified in various botanical sources including passion fruit (Passiflora edulis) seeds, coconut, and several Vitis species [1] [2]. Chemically, this compound is classified as a piceatannol dimer with the molecular formula C₂₈H₂₂O₈ and a molecular weight of 486.47 g/mol [3] [2]. Its structure consists of two phenyl groups (B1 and B2) and one styrene group (A1) on a benzodihydrobenzofuran core (A2-C), with five phenolic hydroxyl groups distributed at specific positions (1′, 3′, 3, 12′, and 13′) that contribute significantly to its antioxidant and biological activities [2]. Unlike its structural analogs Scirpusin A (a resveratrol dimer) and Scirpusin C, this compound possesses a distinctive arrangement of hydroxyl groups that enhances its radical scavenging capabilities and potential therapeutic applications [2].
The biosynthesis of this compound in plants occurs through oxidative dimerization of piceatannol monomers, a process mediated by peroxidase enzymes that generate phenolic radicals which subsequently couple through specific carbon-carbon and carbon-oxygen bonds [4] [5]. Recent research has demonstrated that hydroxystilbenes like piceatannol can participate in radical coupling reactions during lignification, incorporating themselves into lignin polymers and creating hybrid structures known as stilbenolignins [6] [5]. This biosynthetic plasticity not only reflects the chemical reactivity of this compound precursors but also suggests potential strategies for biomimetic synthesis of this valuable compound.
This compound is distributed across a diverse range of plant species, with varying concentrations depending on the tissue source and environmental conditions:
Table: Natural Sources of this compound
| Source | Plant Part | Concentration | Extraction Methods |
|---|---|---|---|
| Passion fruit (Passiflora edulis) | Seeds | High (primary source) | Hydrous alcohol/ketone solvents [7] |
| Scirpus fluviatilis | Rhizome | Moderate | Traditional solvent extraction [1] |
| Coconut (Cocos nucifera) | Fruit endocarp | Low-Moderate | DFRC degradation [6] |
| Vitis and Muscadinia species | Fruits | Variable | Alcohol-based extraction [2] |
| Palm fruits (multiple species) | Endocarp | Trace amounts | Lignin degradation methods [6] |
Passion Fruit Seed Extraction (High-Yield Method):
Alternative Biomimetic Synthesis: For research purposes where large quantities are required, this compound can be synthesized through biomimetic oxidative coupling of piceatannol using horseradish peroxidase and H₂O₂ as an oxidant in aqueous-organic solvent systems [4] [5]. This method typically yields dimeric products including this compound along with other regioisomers that can be separated chromatographically.
This compound exhibits a broad spectrum of biological activities with potential therapeutic applications, particularly in oncology and oxidative stress-related pathologies:
Table: Experimental Bioactivities of this compound
| Bioactivity | Experimental Model | Key Parameters | Proposed Mechanism |
|---|---|---|---|
| Anticancer | NCI-H522 human lung cancer cells | IC₅₀: ~15-25 μM; suppressed proliferation and colony formation [8] | GLO I inhibition; induction of apoptosis |
| Antioxidant | DFT theoretical analysis | BDE: 74.7-81.3 kcal/mol; k(OH): 2.74×10¹¹ M⁻¹s⁻¹ [2] | HAT, SET-PT, SPLET radical scavenging |
| Enzyme Inhibition | Glyoxalase I (GLO I) | Significant inhibition at 10-50 μM [8] | Competitive/non-competitive active site binding |
| Antiviral | In silico and in vitro models | Anti-HIV potential [1] [2] | Viral enzyme inhibition (theoretical) |
| Vasorelaxing | Isolated blood vessels | Strong vasodilation effect [2] | Endothelial NO pathway activation |
This compound exerts its antiproliferative effects through multiple interconnected pathways that induce cell cycle arrest and apoptosis in malignant cells:
This compound induces cancer cell death through multiple interconnected pathways including GLO I inhibition, AMPK activation, and ROS modulation.
The glyoxalase I (GLO I) inhibition represents a particularly promising mechanism, as this enzyme is overexpressed in many multidrug-resistant cancers. By inhibiting GLO I, this compound causes accumulation of methylglyoxal (MG), a reactive dicarbonyl compound that induces advanced glycation end-products (AGEs), oxidative stress, and ultimately apoptosis in cancer cells [8]. Simultaneously, this compound activates AMPK (AMP-activated protein kinase), which subsequently inhibits mTORC1 (mammalian target of rapamycin complex 1) activity, as evidenced by decreased phosphorylation of ribosomal protein S6 kinase beta-1 (p70S6K) [9]. This AMPK/mTOR pathway modulation induces autophagy, which at sustained levels progresses to apoptotic cell death.
The radical scavenging activity of this compound has been comprehensively investigated through density functional theory (DFT) calculations, revealing multiple operative mechanisms:
Table: Thermodynamic Parameters of this compound Antioxidant Mechanisms (in kcal/mol)
| Mechanism | Phase | BDE | IP | PDE | PA | ETE |
|---|---|---|---|---|---|---|
| HAT | Gas | 74.7-81.3 | - | - | - | - |
| HAT | Water | 80.2-86.9 | - | - | - | - |
| SET-PT | Gas | - | 135.2 | -18.5 | - | - |
| SPLET | Water | - | - | - | 29.9 | 46.7 |
BDE: Bond Dissociation Enthalpy; IP: Ionization Potential; PDE: Proton Dissociation Enthalpy; PA: Proton Affinity; ETE: Electron Transfer Enthalpy [2]
This compound scavenges free radicals through four primary antioxidant mechanisms with HAT predominating in lipid environments.
The hydrogen atom transfer (HAT) mechanism predominates in lipid environments due to favorable bond dissociation enthalpy (BDE) values, while sequential proton loss electron transfer (SPLET) becomes more significant in aqueous phases [2]. The antioxidant efficiency varies across different molecular sites, with the 1′-OH and 3′-OH positions (meta-diphenol hydroxyl groups on the B1 ring) demonstrating the highest reactivity toward free radicals. Theoretical calculations indicate exceptionally high rate constants for this compound's reactions with hydroxyl radicals (k = 2.74×10¹¹ M⁻¹s⁻¹), highlighting its potent scavenging capacity [2].
Cell Proliferation and Colony Formation Assay:
Cell Death Mechanism Analysis:
Computational Analysis (DFT Methodology):
Experimental Antioxidant Assays:
Glyoxalase I (GLO I) Inhibition Assay:
Molecular Docking Studies:
Despite promising bioactivities, several research gaps need addressing to advance this compound toward therapeutic applications:
Future research should prioritize pharmacokinetic optimization through structural modification or delivery systems, comprehensive toxicological assessment in relevant animal models, and exploration of combination therapies for oncology applications. The unique dual functionality of this compound as both an antioxidant and pro-oxidant (depending on cellular context) warrants particular investigation for selective cancer cell targeting.
Scirpusin B is an oligomeric stilbenoid, specifically a dimer of piceatannol [1] [2]. It is identified in various plant sources, often as a constituent of complex extracts.
Table 1: Natural Sources of this compound
| Source Plant | Plant Part | Notes on Identification & Yield |
|---|---|---|
| Passiflora edulis (Passion Fruit) [1] [3] | Seeds and Rinds | A significant component of recycled agricultural waste from juice processing; identified via NMR and MS [3]. |
| Cyperus rotundus L. (Purple Nutsedge) [4] [5] [6] | Rhizomes | Typically found in ethyl acetate fractions of extracts standardized for total stilbenoid content (e.g., 5%) alongside Piceatannol and Scirpusin A [4] [5]. |
| Vitis vinifera (Grape) [7] | Berries | Its biosynthetic precursor, trans-ε-viniferin, is found in grapes; the enzyme trans-Scirpusin A Hydroxylase (SAH) is implicated in the biosynthesis of the closely related Scirpusin A [7]. |
The following methodologies are representative of those used to isolate this compound and evaluate its bioactivity.
1. Isolation from Passion Fruit Seeds [3]
2. In Vitro Anti-Adipogenic Assay [4] [6]
3. In Vivo Cognitive Function Assessment [1]
This compound exhibits a diverse range of pharmacological activities. Key quantitative data from in vitro and in vivo studies are summarized below.
Table 2: Quantitative Summary of this compound's Biological Activities
| Biological Activity | Model System | Key Findings / IC₅₀ Values | Proposed Mechanism of Action |
|---|---|---|---|
| Anti-diabetic [3] | In vitro enzyme inhibition | α-Amylase: 76.38 ± 0.25 μg/mL; α-Glucosidase: 2.32 ± 0.04 μg/mL [3] | Direct inhibition of carbohydrate-digestive enzymes, reducing postprandial blood glucose. |
| Neuroprotective [1] | In vitro & In vivo (ICR mice) | Improved learning in scopolamine-induced amnesiac mice at 40 mg/kg [1]. | Anti-acetylcholinesterase activity (IC₅₀: 62.9 μM); antioxidant; inhibition of Aβ₁₋₄₂ aggregation [1]. |
| Anticancer (Oral Squamous Cell Carcinoma) [3] | In vitro (SAS, TTn cell lines) | ~95% & 83% inhibition of cell proliferation; 75 μM induced ~40-44% cell death in 72h [3]. | Suppression of TNF-α, survivin, COX-2, cyclin D1, and VEGF-A proteins; induction of apoptosis. |
| Vasodilatory [2] [8] | Ex vivo (isolated rat heart) | Increased coronary flow up to 108.2% of baseline (100 μM) [2] [8]. | Coronary vasodilation mediated by nitric oxide (NO) and vasodilating prostanoids. |
| Antibacterial [3] | In vitro (various Gram+ & Gram- bacteria) | Profound activity against 8 pathogenic bacteria [3]. | Not fully elucidated; may involve membrane disruption. |
The bioactivities of this compound are mediated through modulation of several critical signaling pathways.
1. Induction of Autophagy and Apoptosis in Cancer Cells Research on the closely related compound trans-Scirpusin A reveals a mechanism highly relevant to this compound. It can induce autophagy and apoptosis in cancer cells, overcoming the tumor-associated immunosuppressive microenvironment [9].
The following diagram illustrates this pathway:
Mechanism of autophagy induction and immune modulation by this compound/trans-Scirpusin A in cancer cells.
2. Inhibition of Adipogenesis A Cyperus rotundus extract (CRE) standardized for this compound and other stilbenoids demonstrates anti-obesity effects by inhibiting adipogenesis [4] [5] [6].
The following diagram illustrates this pathway:
Signaling pathway for this compound-containing extract (CRE) inhibition of adipogenesis.
While the preliminary data on this compound is promising, several critical steps remain for its development as a therapeutic agent:
The core activity of Scirpusin B against HIV-1 has been demonstrated in laboratory studies.
| Compound | Assay/Virus Type | Reported IC₅₀ (μmol/L) | Key Findings |
|---|---|---|---|
| This compound | HIV-1 strain IIIB (TZM-bl cell line) [1] | 1.33 | Inhibited infection by a laboratory-adapted HIV-1 strain [1]. |
| Scirpusin A | HIV-1 strain IIIB (TZM-bl cell line) [1] | 4.77 | Showed lower potency than this compound against the same strain [1]. |
| This compound | VSV-G pseudotyped HIV-1 (TZM-bl cell line) [1] | Similar effect as on HIV-1 IIIB | Suggests activity targets a step in the cellular replication process, not just viral entry [1]. |
The primary methodology for evaluating this compound's activity involves pseudotyped viruses and reporter cell lines. The workflow and logical relationships of this process can be visualized in the following diagram.
Experimental workflow for assessing this compound's anti-HIV activity in TZM-bl cells.
The key steps in the experimental protocol, as cited, are [1]:
While the exact mechanism of this compound is not fully elucidated, current evidence provides some clues and context.
Potential Mechanism: The finding that this compound inhibits both HIV-1 IIIB and VSV-G pseudotyped virus suggests its antiviral effect occurs at a step after viral entry into the cell [1]. This indicates it may target the cellular replication process of HIV-1, though the specific viral or host proteins involved require further investigation [1].
Broader Research Landscape: this compound is part of a growing interest in natural products, particularly polyphenols and stilbenes, as sources for anti-HIV agents [2] [3]. This research is driven by the need to overcome limitations of current therapies, such as side effects and drug resistance [3]. Computational methods like QSAR, molecular docking, and virtual screening are increasingly used to identify and optimize natural compounds for HIV treatment [3] [4].
The existing data, while promising, is not sufficient for a complete technical guide. Significant gaps remain, as outlined in the table below.
| Research Area | Current Status & Next Steps |
|---|---|
| Molecular Target | The specific viral or host target is unknown. Future work: Requires target identification studies (e.g., binding assays). |
| Mechanistic Pathway | Only a general stage (post-entry) is known. Future work: Detailed studies on which step (reverse transcription, integration, etc.) is blocked. |
| In Vivo Data | No animal model data was found. Future work: Essential to evaluate efficacy, pharmacokinetics, and toxicity in vivo. |
| Clinical Validation | No human trials have been conducted. Future work: Required to establish safety and effectiveness in humans. |
Scirpusin B induces vasodilation through several interconnected pathways, summarized in the diagram below:
This compound's vasorelaxant mechanism involves endothelium-dependent and independent pathways [1] [2] [3]
The following table summarizes quantitative data and experimental conditions from foundational studies on this compound's vasorelaxant effects.
| Study Model | Induced Contraction Agent | Key Vasorelaxant Outcome | Mechanistic Evidence |
|---|---|---|---|
| Rat Thoracic Aorta (ex vivo) [1] | Phenylephrine (PE) or KCl | Significant, concentration-dependent relaxation; effect greater than piceatannol. | Effect reduced by L-NAME (NOS inhibitor) in endothelium-intact aorta. |
| Isolated Rat Heart (Langendorff) [2] | N/A (Coronary Flow measurement) | Increased coronary flow up to 108.2%; effect was concentration-dependent (10-100 µM). Piceatannol was ineffective. | Effect attenuated by L-NAME (NOS inhibitor) and Diclofenac (COX inhibitor). |
| General Mechanism [3] [4] | N/A (Review of plant vasodilators) | Classified as a vasodilator polyphenol. | Mechanism involves NO/cGMP pathway and blockade of Ca2+ channels. |
For researchers looking to replicate or build upon these findings, here are the core methodologies from the key studies.
This protocol is standard for evaluating vasoactive substances [1].
This model is used to study effects on coronary circulation directly [2].
This compound demonstrates significant potential for cardiovascular drug development. Its multi-target mechanism is particularly advantageous for tackling complex conditions like hypertension and endothelial dysfunction. Future research should prioritize:
Scirpusin B is a naturally occurring polyphenol, a dimer of piceatannol. The table below summarizes its core chemical characteristics and primary natural source.
| Property | Description |
|---|---|
| Chemical Classification | Stilbenoid dimer (dimer of piceatannol) [1] [2]. |
| IUPAC Name / Molecular Formula | Information not specified in search results. |
| Molecular Weight | Information not specified in search results. |
| Observed Fragments (LC-ESI-MS/MS) | 375.0868 (C₂₂H₁₅O₆⁻), 241.0504 (C₁₄H₉O₄²⁻•), 135.0451 (C₈H₇O₂⁻), 109.0296 (C₆H₅O₂⁻) [3]. |
| Primary Natural Source | Seeds and rinds of Passiflora edulis (Passion fruit), identified as a major polyphenol [1] [3] [2]. |
| Other Documented Sources | Cyperus rotundus (Purple nutsedge) rhizomes [3]. |
The following tables summarize key quantitative findings from in vitro and in vivo studies on this compound and passion fruit extracts.
Table 1: In Vitro Biological Activities
| Assay/Model | Test Substance | Key Quantitative Result | Reported Significance/IC₅₀ |
|---|---|---|---|
| Acetylcholinesterase (AChE) Inhibition | This compound | 50% Inhibitory Concentration (IC₅₀): 62.9 μM [1] [4]. | Potent activity relevant to Alzheimer's disease. |
| Acetylcholinesterase (AChE) Inhibition | Piceatannol | 50% Inhibitory Concentration (IC₅₀): 258.9 μM [1] [4]. | Less potent than this compound. |
| Antioxidant (DPPH Radical Scavenging) | This compound | Exhibited greater antioxidant activity than piceatannol [2]. | Specific IC₅₀ not provided in results. |
| Anti-Amyloid-β Aggregation | S-50EE & S-95EE (Passion fruit seed extracts containing this compound) | Showed inhibition of Aβ₁₋₄₂ aggregation [1] [4]. | Specific values not provided. |
| Neuroprotective Activity | S-50EE & S-95EE (Passion fruit seed extracts) | Exhibited protection against Aβ₂₅₋₃₅-induced or H₂O₂-induced cytotoxicity in SH-SY5Y neuroblastoma cells [1] [4]. | Specific values not provided. |
Table 2: In Vivo Efficacy (Cognitive Function)
| Animal Model | Test Substance & Dose | Treatment Duration | Key Outcome |
|---|---|---|---|
| Scopolamine-induced memory impairment in ICR mice | This compound (40 mg/kg) | 7 days (daily pretreatment) | Improved learning behavior in passive avoidance test (p < 0.05 vs. control) [1] [4]. |
| Scopolamine-induced memory impairment in ICR mice | S-95EE & S-50EE (250 mg/kg) | 7 days (daily pretreatment) | Improved learning behavior in passive avoidance test (p < 0.05 vs. control) [1] [4]. |
| Scopolamine-induced memory impairment in ICR mice | Rind-HWE & de-oiled seed powder (600 mg/kg) | 7 days (daily pretreatment) | Improved learning behavior in passive avoidance test (p < 0.05 vs. control) [1] [4]. |
For reproducibility, here are the methodologies for key experiments cited in the search results.
1. Protocol: Acetylcholinesterase (AChE) Inhibition Assay
2. Protocol: In Vivo Passive Avoidance Test in Mice
The neuroprotective effects of this compound and passion fruit extracts are proposed to work through multiple pathways. The diagram below illustrates the logical relationship between these key mechanisms derived from the search results.
Proposed multi-target mechanisms for this compound leading to cognitive improvement.
Current research is primarily in the preliminary phase. The following areas are critical for translational development:
This compound is a promising multi-target neuroprotective agent sourced sustainably from passion fruit waste. Its efficacy in preclinical models, underpinned by AChE inhibition, anti-aggregation, and antioxidant mechanisms, warrants further investigation. The next critical steps involve detailed pharmacokinetic and toxicological studies to assess its potential as a lead compound for neurodegenerative diseases.
Scirpusin B can be obtained from different botanical sources using specific extraction and purification techniques.
| Source | Primary Extraction Method | Purification Technique | Key Details/Outcome | Reference |
|---|---|---|---|---|
| Passion Fruit Seeds (Passiflora edulis) | Successive reflux extraction with solvents (e.g., 50% or 95% ethanol) [1] | High-Speed Countercurrent Chromatography (HSCCC) | Solvent system: n-hexane-ethyl acetate-methanol-water (1:2:1:2.8, v/v); purity up to 90.2% [2] | |
| Passion Fruit Seeds (Passiflora edulis) | Ethanol extraction (optimized via QbD/Box-Behnken Design) [3] | Not Specified | QbD approach optimizes parameters for higher yield [3] | |
| Cyperus conglomeratus | Ethyl acetate extraction [4] | Chromatographic techniques (implied) | Isolated alongside stilbene trimer (cyperusphenol A) [4] |
After isolation, confirming the chemical structure of this compound is a critical step. The following techniques are routinely used:
The molecular formula of this compound is C₂₈H₂₂O₈, with an average mass of 486.47 Da [5]. It is a dimer of piceatannol with defined stereocenters [5].
Research has revealed multiple bioactivities for this compound, making it a candidate for functional foods and nutraceuticals. Key quantitative data on its biological effects are summarized below.
| Bioactivity | Experimental Model | Key Results / IC₅₀ Values | Reference |
|---|---|---|---|
| Antidiabetic | α-Glucosidase inhibition assay | IC₅₀ = 1331 ± 6.22 μg/mL (Superior to acarbose) [4] [2] | |
| Antidiabetic | α-Amylase inhibition assay | Demonstrated activity, though less than stilbene trimer [4] | |
| Neuroprotective | Scopolamine-induced amnesia in ICR mice | 40 mg/kg dose improved learning in passive avoidance test [1] | |
| Neuroprotective | Acetylcholinesterase (AChE) inhibition | IC₅₀ = 62.9 μM [1] | |
| Neuroprotective | Anti-amyloid-β aggregation | Showed inhibitory activity [1] | |
| Antioxidant | In vitro assays | Concentration-dependent increase in activity [4] | |
| Prebiotic | Growth of Lacticaseibacillus species | Enhanced bacterial growth rate (positive Pscore) [4] |
Here are detailed methodologies for key experiments cited in the search results.
This protocol is used to evaluate the potential antidiabetic activity of this compound.
Inhibition (%) = [1 - (A_sample / A_control)] × 100,
where A_control is the absorbance without the test compound.This test assesses the learning and memory improvement in mouse models.
The following diagram outlines the complete workflow for the research and development of this compound, from source identification to activity validation.
AN-P001: Scalable Purification of Scirpusin B from Complex Crude Extracts using a Multi-Step Analytical-to-Preparative LC-MS Workflow
1.0 Objective To establish and validate a robust, scalable method for the purification of this compound from a crude synthetic mixture or plant extract using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The target is to achieve >95% purity, as confirmed by analytical HPLC, with high recovery yield.
2.0 Introduction Preparative HPLC is the cornerstone technique for isolating pure compounds in milligram to gram quantities for downstream applications such as structural characterization, bioactivity testing, and formulation development [1]. Unlike analytical HPLC, which focuses on generating information, the primary goal of preparative HPLC is to maximize the throughput of pure compound in the most economical way [1]. For a sensitive polyphenolic compound like this compound, a method that ensures separation from closely related impurities is critical. This protocol leverages a tandem strategy of initial analytical method optimization followed by systematic scale-up to preparative scale, integrated with mass spectrometry (MS) for precise fraction collection [2].
3.0 Experimental Protocol
3.1 Materials and Equipment
3.2 Method Development and Optimization (Analytical Scale) The table below summarizes key parameters for the initial analytical method development:
Table 1: Analytical Scale Method Scouting Parameters
| Parameter | Options for Initial Screening |
|---|---|
| Mobile Phase | Water (A) and Acetonitrile (B), both with 0.1% TFA [3] [2] |
| Gradient | Linear gradients from 5% B to 75% B over 20 minutes [3]. Software can automate screening of 25+ gradient profiles [2]. |
| Flow Rate | 1.0 mL/min [3] |
| Column Temperature | Ambient or controlled (e.g., 25-40°C) |
| Detection | UV-PDA, 280-290 nm (typical for polyphenols) [4] |
3.3 Scale-Up to Preparative Purification After optimizing the method on an analytical column, the conditions are scaled up to the preparative column. The following formulas are used for scaling [3]:
Table 2: Example of Scaling from Analytical to Preparative HPLC
| Parameter | Analytical Scale | Preparative Scale | Calculation |
|---|---|---|---|
| Column Dimensions | 150 x 4.6 mm | 150 x 20 mm | - |
| Cross-Sectional Area Ratio | 1x | ~19x | (20/4.6)² |
| Flow Rate | 1.0 mL/min | 20 mL/min | 1.0 * 19 ≈ 20 [2] |
| Injection Volume | 10 µL | ~190 µL | 10 * 19 = 190 |
3.4 Preparative Run and Fraction Collection
The workflow for the entire purification process is summarized in the diagram below:
3.5 Post-Purification Analysis and Handling
This compound is a naturally occurring dimeric stilbenoid compound, specifically a dimer of piceatannol, that has gained significant attention in pharmaceutical research due to its diverse bioactivities and potent antioxidant properties. This compound has been identified as a promising therapeutic candidate for various conditions including cardiovascular diseases, neurodegenerative disorders, and metabolic syndromes. The compound's molecular formula is C₂₈H₂₂O₈ with a molecular weight of 486.47 g/mol, featuring multiple hydroxyl groups that contribute to its strong radical scavenging capacity and biological activities. [1] [2]
The hydro-alcoholic extraction method represents a green chemistry approach that balances extraction efficiency with environmental considerations, using ethanol-water mixtures as the extraction solvent. This technique is particularly suitable for this compound due to the compound's polarity characteristics which make it soluble in hydro-alcoholic solutions, while the method itself offers advantages of scalability, cost-effectiveness, and compatibility with pharmaceutical applications. Recent studies have demonstrated that this compound exhibits significantly greater bioactivity compared to its monomeric form, piceatannol, particularly in vasorelaxation effects and antioxidant capacity, making optimized extraction protocols essential for obtaining research-grade material. [1] [3]
This compound is found in several plant species, with varying concentrations that influence extraction strategy selection:
Table: Natural Sources of this compound and Relative Concentrations
| Source | Tissue/Part | Relative Concentration | Extraction Considerations |
|---|---|---|---|
| Passion fruit (Passiflora edulis) | Seeds | High | Seeds require defatting prior to extraction |
| Passion fruit (Passiflora edulis) | Rinds/Peels | Medium to Low | Abundant agricultural waste product |
| Cyperus rotundus | Rhizomes | Medium | Requires seasonal harvesting optimization |
| Scirpus maritimus L. | Whole plant | Variable | Limited availability |
The extraction of this compound from passion fruit processing waste aligns with circular economy principles by transforming agricultural by-products into high-value pharmaceutical ingredients. It is estimated that millions of tons of passion fruit waste are generated globally each year, creating disposal challenges and environmental concerns. The development of efficient extraction protocols for this compound enables sustainable resource utilization while providing economic benefits to agricultural communities. [4]
Hydro-alcoholic extraction utilizes ethanol-water mixtures to solubilize and extract target compounds from plant matrices. The mechanism operates through several principles:
The polyphenolic structure of this compound containing multiple hydroxyl groups dictates its extraction behavior. These hydroxyl groups form hydrogen bonds with water molecules, while the aromatic rings exhibit affinity for ethanol. In hydro-alcoholic solutions with intermediate ethanol concentrations (40-70%), both interactions are optimized, resulting in maximum solubility. Additionally, the stability of this compound during extraction is influenced by temperature, with optimal ranges typically between 40-60°C to balance extraction efficiency and compound stability. [1] [3]
Ultrasound-assisted extraction (UAE) has been demonstrated as the most efficient method for this compound extraction, providing superior yields with reduced solvent consumption and shorter extraction times compared to conventional methods. [6]
Table: Optimized Parameters for Ultrasound-Assisted Extraction of this compound
| Parameter | Optimal Condition | Acceptable Range | Impact on Yield |
|---|---|---|---|
| Ethanol concentration | 50% (v/v) | 45-70% | Critical: affects compound solubility |
| Solid-to-liquid ratio | 1:15 (w/v) | 1:10 to 1:20 | Higher ratios improve mass transfer |
| Extraction temperature | 50°C | 40-60°C | Higher temperatures increase diffusion rate |
| Extraction time | 50 minutes | 40-60 minutes | Longer times increase yield but risk degradation |
| Ultrasonic power | 300W | 200-400W | Higher power improves cell disruption |
| Particle size | <0.5 mm | 0.2-0.8 mm | Smaller particles increase surface area |
Step-by-step procedure:
Raw material preparation: Wash passion fruit seeds thoroughly to remove pulp residues. Dry at 40°C until constant weight. Grind using a laboratory mill and sieve to obtain 0.2-0.5 mm particles. Optionally, defat with hexane (1:10 w/v) for 2 hours with agitation, then air-dry to remove residual solvent. [4]
Extraction solvent preparation: Prepare ethanol-water mixture (50% v/v) by adding 500 mL absolute ethanol to 500 mL HPLC-grade water. Mix thoroughly and preheat to 50°C before extraction.
Extraction process: Add 10 g of prepared seed powder to 150 mL of preheated extraction solvent in an ultrasonic-compatible vessel. Place in ultrasonic bath or with probe sonicator and extract at 50°C for 50 minutes with continuous sonication. Maintain constant temperature using circulating water bath. [6]
Separation and concentration: Filter the mixture through Whatman No. 1 filter paper or centrifuge at 5000 rpm for 10 minutes. Collect the supernatant and concentrate under reduced pressure at 40°C using a rotary evaporator until approximately 10% of original volume remains.
Lyophilization: Transfer concentrated extract to lyophilization flasks and freeze at -80°C for 2 hours. Lyophilize for 48 hours at -50°C and 0.01 mbar to obtain dry powder. Store at -20°C in airtight containers protected from light. [4]
For laboratories without ultrasonic equipment, conventional agitated extraction provides a viable alternative with slightly reduced efficiency but requiring simpler equipment.
Procedure: Mix 10 g of prepared plant material with 150 mL of 50% ethanol (v/v) in a sealed flask. Agitate continuously at 150 rpm in a temperature-controlled shaker at 50°C for 120 minutes. Filter and concentrate as described in the UAE method. [6]
For industrial-scale applications, subcritical extraction offers advantages in efficiency and scalability, though it requires specialized equipment.
Procedure: Load extraction vessel with plant material. Use 50% ethanol as solvent at temperatures of 100-150°C and pressures of 10-15 bar to maintain liquid state. Extraction time is typically 30-60 minutes with solvent-to-solid ratio of 15:1 to 20:1. [3]
Response surface methodology studies have revealed significant interactions between extraction parameters that influence this compound yield:
Table: Experimental Design and Optimization Results for this compound Extraction
| Factor | Low Level | High Level | Optimal Point | p-value |
|---|---|---|---|---|
| Ethanol concentration (%) | 30 | 80 | 50.5 | <0.001 |
| Temperature (°C) | 30 | 70 | 51.2 | 0.003 |
| Time (min) | 20 | 80 | 49.8 | 0.015 |
| Solid-to-liquid ratio | 1:10 | 1:20 | 1:15.3 | 0.008 |
The liquid-to-solid ratio and ethanol concentration have been identified as the primary factors affecting extraction efficiency, with temperature and time as secondary but still significant factors. [7]
Chromatographic conditions:
Quantification: Prepare standard curve using authentic this compound standard (commercially available) in the concentration range of 1-100 μg/mL. Extract samples should be appropriately diluted to fall within the linear range of the calibration curve.
This compound has demonstrated multiple pharmacological activities in preclinical studies:
The optimized hydro-alcoholic extraction protocol for this compound presented in this application note provides researchers with a robust, reproducible method for obtaining this valuable bioactive compound from sustainable agricultural by-products. The ultrasound-assisted approach using 50% ethanol at 50°C for 50 minutes with a 1:15 solid-to-liquid ratio represents the optimal balance of extraction efficiency, compound stability, and practical feasibility.
Future development directions include extraction process intensification through microwave-assisted and subcritical fluid methods, industrial scale-up considerations, and formulation development for enhanced bioavailability. The valorization of passion fruit processing waste through this compound extraction represents a promising approach to sustainable pharmaceutical ingredient production that aligns with circular economy principles while providing potentially significant therapeutic benefits for multiple disease conditions.
| Activity Assay | Result / IC₅₀ Value | Experimental Model / Context |
|---|---|---|
| Antioxidant Activity | Significant activity against six standard antioxidants [1] | In vitro chemical assays |
| α-Amylase Inhibition | 76.38 ± 0.25 µg/mL [1] | Anti-diabetic activity (Enzyme assay) |
| α-Glucosidase Inhibition | 2.32 ± 0.04 µg/mL [1] | Anti-diabetic activity (Enzyme assay) |
| Antibacterial Activity | Profound activity against 8 Gram-positive & Gram-negative bacteria [1] | In vitro bacterial assays |
| Anti-Proliferation (Oral Cancer) | 95% (SAS) & 83% (TTn) cell inhibition [1] | Oral squamous cell carcinoma (SAS & TTn cell lines) |
| Apoptosis Induction (Oral Cancer) | 40.26% (SAS) & 44.3% (TTn) cell kill at 75 µM in 72h [1] | Oral squamous cell carcinoma (SAS & TTn cell lines) |
| Acetylcholinesterase (AChE) Inhibition | 62.9 µM [2] | Neuroprotective / Anti-Alzheimer's activity (Enzyme assay) |
The isolation of Scirpusin B from passion fruit seeds typically follows a sequence of extraction, fractionation, and chromatographic purification. The workflow below outlines the general process as described in the literature [1] [2].
While the exact parameters for this compound purification are not fully detailed, the general principles of column chromatography and the specific methods for activity testing are available.
This protocol synthesizes standard practices for isolating compounds like this compound from complex plant matrices [3].
A. Preparation of the Column
B. Elution and Fraction Collection
The following are summarized methodologies from studies that confirmed this compound's efficacy [1] [2].
α-Glucosidase & α-Amylase Inhibition Assay (Anti-diabetic)
Acetylcholinesterase (AChE) Inhibition Assay (Neuroprotective)
Anti-proliferation and Apoptosis Assay (Oral Squamous Cell Carcinoma)
The molecular mechanism by which this compound inhibits oral cancer cell proliferation has been partially elucidated, involving the suppression of key cancer-related proteins [1].
This compound is a naturally occurring hydroxystilbene dimer, first isolated from Scirpus fluviatilis [1]. It is structurally characterized as a piceatannol dimer and has been identified in various plant sources including passion fruit (Passiflora edulis) seeds and rinds [2], Cyperus conglomeratus [3], and seedy bananas [4]. Recent research has highlighted its significant potential as a natural inhibitor of carbohydrate-digesting enzymes, particularly α-amylase and α-glucosidase, positioning it as a promising candidate for managing postprandial hyperglycemia in type 2 diabetes [3] [2] [5].
The following table summarizes the reported α-amylase inhibitory activity of this compound in comparison with other natural compounds and the pharmaceutical agent acarbose:
Table 1: α-Amylase Inhibitory Activity of this compound and Reference Compounds
| Compound/Extract | IC₅₀ Value | Assay Conditions | Source |
|---|---|---|---|
| This compound | 85.4 ± 0.7 µg/mL | In vitro enzyme inhibition assay | [5] |
| This compound (as part of stilbene trimer) | 1097 ± 5.34 µg/mL | Enzyme inhibition with molecular docking validation | [3] |
| Piceatannol | 85.4 ± 0.7 µg/mL* | In vitro enzyme inhibition assay | [5] |
| Passion fruit seed extract (PESE) | 32.1 ± 2.7 µg/mL | In vitro enzyme inhibition assay | [5] |
| Acarbose (pharmaceutical control) | 0.4 ± 0.1 µg/mL | In vitro enzyme inhibition assay | [5] |
Note: The study treating this compound as part of a stilbene trimer (Cyperusphenol A) reported a significantly higher IC₅₀ value, suggesting structural configuration substantially influences inhibitory potency [3].*
This protocol measures the inhibition of pancreatic α-amylase activity by this compound by quantifying the reduction of starch hydrolysis. The method is adapted from established procedures with minor modifications [6]. The enzyme hydrolyzes starch, and the resulting reducing sugars are measured using the 3,5-dinitrosalicylic acid (DNS) method which produces a colored complex quantifiable at 540 nm.
Table 2: Required Reagents and Equipment
| Category | Specific Items |
|---|---|
| Enzymes & Biochemicals | Porcine pancreatic α-amylase (Sigma-Aldrich), this compound (isolated or standard), soluble starch, acarbose (positive control) |
| Chemicals | 3,5-dinitrosalicylic acid (DNS), potassium sodium tartrate, sodium hydroxide, sodium phosphate, sodium carbonate |
| Equipment | 96-well microplate, multiplate reader (capable of reading at 540 nm), water bath or incubator maintained at 37°C, micropipettes, vortex mixer |
The experimental workflow for conducting the α-amylase inhibition assay is systematically outlined below:
Step-by-Step Instructions:
Reagent Preparation:
Assay Procedure:
Controls:
Calculations:
Calculate percentage inhibition using the formula:
Where: As = Absorbance in the presence of test substance Ac = Absorbance of control (without test substance) [6]
Determine IC₅₀ values (concentration causing 50% inhibition) by plotting inhibition percentage against concentration and performing linear regression analysis
The α-amylase inhibitory activity of this compound is influenced by its molecular structure:
Beyond α-amylase inhibition, this compound exhibits multiple biological activities relevant to metabolic disease management:
Table 3: Additional Biological Activities of this compound
| Bioactivity | Experimental Findings | Potential Therapeutic Application |
|---|---|---|
| α-Glucosidase Inhibition | IC₅₀ = 20.4 ± 7.6 µg/mL [5] | Reduced intestinal glucose absorption |
| Antioxidant Activity | Concentration-dependent increase in radical scavenging activity [3] [7] | Reduction of oxidative stress in diabetes |
| Antiglycation Activity | Inhibition of AGE formation (IC₅₀ = 67.4 ± 4.6 µg/mL, intermediate stage) [5] | Prevention of diabetic complications |
| Acetylcholinesterase Inhibition | Active in HPTLC-bioautography assays [4] | Potential management of neurological complications |
| Amyloid Disaggregation | Disaggregation of amyloid-β fibrils due to catechol moieties [8] | Prevention of protein aggregation disorders |
The inhibitory mechanism of this compound against α-amylase involves:
This compound represents a promising natural product lead compound for developing novel approaches to manage postprandial hyperglycemia. The detailed protocol provided enables researchers to consistently evaluate its α-amylase inhibitory activity. Future research directions should focus on:
The comprehensive data presented supports the further investigation of this compound as a potential therapeutic agent or functional food ingredient for type 2 diabetes management.
α-Glucosidase inhibition represents a crucial therapeutic approach for managing postprandial hyperglycemia in type 2 diabetes by delaying carbohydrate digestion and glucose absorption. Scirpusin B, a stilbenoid dimer naturally occurring in various plant species, has emerged as a promising natural inhibitor of this enzyme. This compound has been identified in multiple natural sources, including passion fruit (Passiflora edulis) seeds and seedy bananas (Musa and Ensete species), often alongside its monomer piceatannol and related stilbenoids [1] [2] [3]. The growing interest in natural alternatives to conventional diabetic medications like acarbose has accelerated research on this compound, necessitating standardized protocols for evaluating its inhibitory activity. These application notes provide comprehensive methodologies for assessing the α-glucosidase inhibitory activity of this compound, encompassing both qualitative localization in complex mixtures and quantitative determination of inhibitory potency and mechanism. The protocols detailed herein integrate established enzymatic assays with advanced analytical techniques to provide researchers with robust tools for investigating this promising natural product.
Understanding the inhibition kinetics of this compound is essential for elucidating its mechanism of action and therapeutic potential. Studies on similar polyphenolic compounds and natural extracts provide insights into the expected kinetic behavior of this compound. Mixed-type inhibition has been frequently observed for polyphenol-rich extracts, indicating that these compounds can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities [4]. This mechanism differs from the competitive inhibition typically displayed by conventional drugs like acarbose.
The experimental assessment of inhibition kinetics involves measuring initial reaction rates at varying substrate concentrations in the presence of multiple inhibitor concentrations. Lineweaver-Burk plots are subsequently constructed to visualize the mechanism, with converging lines in mixed-type inhibition contrasting with the intersecting lines at the y-axis characteristic of competitive inhibition [5]. For this compound, detailed kinetic analysis would determine key parameters including the inhibitor constant (Kᵢ), which reflects the affinity for the free enzyme, and the enzyme-inhibitor-substrate constant (Kᵢₛ), representing affinity for the enzyme-substrate complex. The IC₅₀ value, representing the concentration required for 50% enzyme inhibition under specific assay conditions, serves as a crucial parameter for comparing relative potency across different compounds and extracts.
High-performance thin-layer chromatography coupled with direct bioautography (HPTLC-DB) provides a powerful method for rapid screening and localization of α-glucosidase inhibitors in complex mixtures, including crude plant extracts containing this compound.
This protocol provides a robust method for quantifying α-glucosidase inhibitory activity and determining IC₅₀ values for this compound.
Reagent preparation: Prepare fresh solutions of enzyme, substrate, and inhibitor samples in phosphate buffer.
Reaction mixture assembly in 96-well microplate:
Pre-incubation: Incubate plate at 37°C for 5 minutes.
Reaction initiation: Add 200 μL PNPG solution to each well.
Enzymatic reaction: Incubate at 37°C for exactly 15 minutes.
Reaction termination: Add 800 μL Na₂CO₃ (0.2 M) to each well.
Absorbance measurement: Transfer 200 μL aliquots to a fresh microplate and read absorbance at 405 nm.
Data analysis: Calculate inhibition percentage using the formula:
Inhibition (%) = [(A_control - A_blank) - (A_sample - A_blank)] / (A_control - A_blank) × 100 [6] [4]
Table 1: α-Glucosidase Inhibitory Activity of this compound and Related Compounds
| Compound | IC₅₀ Value | Source | Assay Conditions |
|---|---|---|---|
| This compound | Identified as active inhibitor [2] | Seedy bananas | HPTLC-bioautography |
| Piceatannol | Identified as active inhibitor [2] | Passion fruit seeds, seedy bananas | HPTLC-bioautography |
| Acarbose | 7 ± 0.19 mg/mL (positive control) [6] | Synthetic | Microplate assay (PNPG substrate) |
| Z. multiflora ethyl acetate fraction | 0.35 ± 0.01 mg/mL [6] | Plant extract | Microplate assay (PNPG substrate) |
Table 2: Kinetic Parameters of α-Glucosidase Inhibition by Polyphenolic Compounds
| Parameter | This compound (Expected) | Polyphenol-Rich Sugarcane Extract | C. bullatus Leaf Extract |
|---|---|---|---|
| Inhibition Type | Mixed-type (projected) | Mixed-type [4] | Mixed-type [5] |
| Binding Affinity | To be determined | N/A | Kᵢ = 8.6 μg/mL [5] |
| IC₅₀ Range | Potent activity detected [2] | 10-120 μg/mL [4] | 8.6 μg/mL (α-glucosidase) [5] |
The integration of Biolayer Interferometry (BLI) with Mass Spectrometry (MS) offers a powerful approach for screening complex mixtures and identifying direct enzyme inhibitors like this compound. This label-free technique enables real-time monitoring of molecular interactions without requiring secondary labels or immobilization. In the BLI-MS workflow, α-glucosidase is immobilized on biosensor tips, which are then exposed to plant extracts or compound mixtures. Following binding measurement, specifically bound compounds are recovered and identified through MS analysis [4]. This technique has successfully identified numerous α-glucosidase inhibitors from polyphenol-rich sugarcane extract, including coumarin, kaempferol, and various flavone glycosides. For this compound, BLI-MS could confirm direct binding to α-glucosidase and determine association/dissociation kinetics, providing deeper mechanistic insights beyond simple inhibition metrics.
Molecular docking simulations complement experimental findings by predicting the binding orientation and interactions between this compound and the α-glucosidase active site. Based on studies with similar polyphenolic compounds, this compound would be expected to form multiple hydrogen bonds with key catalytic residues (Asp 215, Glu 277, Asp 352), along with π-anion interactions and hydrophobic forces stabilizing the complex [4]. These computational approaches help rationalize the observed inhibitory potency and guide structure-based optimization of stilbenoid derivatives for enhanced activity.
These application notes provide comprehensive methodologies for evaluating the α-glucosidase inhibitory activity of this compound, spanning from initial screening in complex mixtures to detailed mechanistic studies. The integrated approach combining HPTLC-bioautography for rapid inhibitor localization, microplate-based assays for quantitative assessment, and advanced techniques like BLI-MS for binding studies offers researchers a robust toolkit for investigating this promising natural product. The detection of this compound as an active α-glucosidase inhibitor in multiple plant sources [2], coupled with the established bioactivity of related stilbenoids [1] [3], underscores its potential as a natural therapeutic agent for managing postprandial hyperglycemia. Future research directions should include detailed kinetic characterization of purified this compound, in vivo validation of hypoglycemic effects, and exploration of structure-activity relationships within the stilbenoid class to optimize therapeutic potential.
The table below summarizes the key findings from a 2024 study that provides the most direct evidence of Scirpusin B's antibacterial properties.
| Aspect | Details from Passiflora edulis Study [1] |
|---|---|
| Source Material | Seeds of Passiflora edulis Var. flavicarpa (passion fruit) |
| Test Compound | Isolated this compound |
| Scope of Activity | Activity against eight gram-positive and gram-negative bacterial strains (specific strains not listed in the abstract) |
| Key Significance | Reported as the first study to document this profound antibacterial activity. |
| Quantitative Data | IC50 values were not reported for antibacterial assays in the available summary. The study focused on quantitative data for antidiabetic (e.g., α-amylase IC50: 76.38 ± 0.25 µg/mL) and anticancer activities. |
The following diagram outlines a general workflow for evaluating the antibacterial activity of a natural compound like this compound, integrating common practices and the information available from the studies.
Compound Preparation (Workflow Section 1)
Antibacterial Bioassays (Workflow Section 2)
Mechanistic Investigations (Workflow Section 3)
This compound is a naturally occurring stilbenoid dimer formed from two piceatannol molecules, representing a promising chemopreventive agent in the polyphenol family. This compound has been isolated from various natural sources, most notably from Passiflora edulis Var. flavicarpa (passion fruit) seeds, which constitute a significant agricultural waste product [1] [2]. Stilbenoids like this compound have gained considerable attention in cancer research due to their multifaceted biological activities, including potent antioxidant properties, anti-inflammatory effects, and direct antiproliferative actions against various cancer cell types [3]. The compound exists in different isomeric forms, with the trans isomer typically exhibiting greater stability and higher biological activity compared to the cis isomer [3].
The interest in this compound as a potential anticancer therapeutic stems from its ability to simultaneously target multiple hallmarks of cancer through diverse molecular mechanisms. Recent studies have demonstrated that this compound not only inhibits cancer cell proliferation but also modulates key signaling pathways involved in apoptosis, inflammation, and cell cycle regulation [1]. Additionally, research indicates that this compound exhibits strong vasorelaxing properties and significant antioxidant activity, potentially contributing to its overall chemopreventive efficacy [2]. The compound's ability to target multiple aspects of carcinogenesis while being derived from a readily available agricultural waste product makes it an attractive candidate for further development in cancer therapeutics.
This compound has demonstrated significant antiproliferative effects against various cancer cell lines, with particularly promising activity observed in oral squamous cell carcinoma (OSCC) models. The compound's efficacy has been quantitatively evaluated using multiple assay systems, revealing dose-dependent responses and time-dependent cytotoxicity across different cancer types. The inhibitory effects are mediated through distinct molecular mechanisms, including cell cycle disruption, induction of apoptosis, and suppression of clonogenic potential, positioning this compound as a promising multi-targeted agent in cancer therapeutics [1].
Table 1: Antiproliferative Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Exposure Time | Key Findings | Reference |
|---|---|---|---|---|---|
| SAS | Oral squamous cell carcinoma | SRB assay | 72 hours | 95% inhibition of cell proliferation | [1] |
| TTN | Oral squamous cell carcinoma | SRB assay | 72 hours | 83% inhibition of cell proliferation | [1] |
| SAS | Oral squamous cell carcinoma | Clonogenic assay | 14 days | Significant suppression of colony formation | [1] |
| TTN | Oral squamous cell carcinoma | Clonogenic assay | 14 days | Significant suppression of colony formation | [1] |
| SAS | Oral squamous cell carcinoma | PI-FACS apoptosis | 72 hours | 40.26% cell death at 75 μM | [1] |
| TTN | Oral squamous cell carcinoma | PI-FACS apoptosis | 72 hours | 44.3% cell death at 75 μM | [1] |
The antiproliferative potency of this compound has been systematically evaluated through multiple complementary assays, confirming its consistent activity across different experimental platforms. The clonogenic assay results demonstrated this compound's ability to significantly suppress colony formation in both SAS and TTN oral cancer cell lines, indicating its effectiveness in targeting cancer stem cells and preventing long-term proliferation potential [1]. Flow cytometric analysis using propidium iodide staining (PI-FACS) further validated the compound's cytotoxic potential, showing that this compound (75 μM) induces cell death in approximately 40-44% of oral cancer cells within 72 hours of treatment [1].
The therapeutic potential of this compound extends beyond direct cytotoxicity to include modulation of key cancer-related pathways. Western blot analysis revealed that this compound significantly suppresses the expression of multiple cancer hallmark proteins, including TNF-α, survivin, COX-2, cyclin D1, and VEGF-A [1]. This multi-targeted mechanism of action distinguishes this compound from more selective anticancer agents and may contribute to its efficacy against diverse cancer types. Furthermore, the compound's ability to simultaneously induce apoptosis while inhibiting survival pathways and angiogenesis regulators positions it as a promising candidate for combination therapies with conventional chemotherapeutic agents.
The Sulforhodamine B (SRB) assay provides a robust, cost-effective method for inexpensively conducting cytotoxicity screening in cell-based studies. This method relies on the property of SRB, which binds stoichiometrically to proteins under mild acidic conditions and can then be extracted using basic conditions; thus, the amount of bound dye serves as a proxy for cell mass, which can be extrapolated to measure cell proliferation [4]. Unlike metabolic activity assays (e.g., MTT), the SRB assay does not depend on cellular metabolism, substantially simplifying optimization steps for specific cell lines and providing more direct measurement of cell density [4].
Table 2: Reagents and Equipment for SRB Assay
| Category | Specific Items | Specifications/Notes |
|---|---|---|
| Cell Lines | Adherent cancer cells | SAS, TTN (oral squamous cell carcinoma) or other appropriate lines |
| Consumables | Tissue culture plates | 96-well or 384-well clear flat-bottom polystyrene plates |
| Reagent reservoirs | Sterile and non-sterile for efficient liquid handling | |
| Pipette tips | Various sizes including multichannel compatible tips | |
| Key Reagents | Sulforhodamine B | 0.4% (wt/vol) in 1% acetic acid |
| Trichloroacetic acid (TCA) | 50% (wt/vol) cold solution for cell fixation | |
| Acetic acid | 1% (vol/vol) for washing | |
| Tris base solution | 10 mM unbuffered (pH ~10.5) for dye solubilization | |
| Equipment | CO2 incubator | 37°C, 5% CO2, humidified atmosphere |
| Multichannel pipettes | For efficient liquid handling in multiwell plates | |
| Microplate reader | Capable of measuring absorbance at 510-560 nm | |
| Inverted microscope | For routine cell observation |
Step-by-Step Protocol:
Cell Preparation and Seeding: Remove medium from cell monolayers and wash once with sterilized PBS. Dissociate cells using 0.25% (wt/vol) trypsin incubation at 37°C for 5 minutes or until cells detach. Inactivate trypsin with 10 volumes of culture medium containing FBS, and mix to obtain a homogeneous single cell suspension. Determine cell concentration using a hemocytometer with trypan blue exclusion to assess viability. Adjust cell concentration with growth medium to obtain appropriate seeding density: 2 × 10⁴ cells/well in 50 μL for 96-well format or 8 × 10³ cells/well in 10 μL for 384-well format [4].
Treatment Application: Prepare this compound solutions in appropriate solvent (DMSO or aqueous solution). Ensure final solvent concentration does not exceed 0.1% to avoid cytotoxicity. Dispense treatment solutions into wells (50 μL for 96-well format or 10 μL for 384-well format). Add cell suspension to wells already containing treatment solutions. Include appropriate controls: vehicle control (solvent only), positive control (known cytotoxic agent), and background wells (medium only). Ensure even cell distribution by adding cell solution directly to well bottoms without touching walls. Centrifuge plates briefly (20 sec at 10 × g) before incubation to settle cells evenly [4].
Incubation and Fixation: Incub plates at 37°C in a humidified incubator with 5% CO₂ for desired duration (typically 72 hours for initial screening). After incubation, gently add cold TCA directly to medium supernatant (25 μL for 96-well format or 5 μL for 384-well format) to achieve final concentration of 10% TCA. Incubate plates at 4°C for 1 hour to fix cells. Wash plates thoroughly 5 times with tap water to remove TCA, then air dry completely [4].
Staining and Measurement: Add SRB solution (50 μL for 96-well or 10 μL for 384-well) to each well and incubate at room temperature for 30 minutes. Wash plates 5 times with 1% acetic acid to remove unbound dye. Air dry plates completely. Add Tris base solution (100 μL for 96-well or 20 μL for 384-well) to solubilize bound dye. Shake plates gently for 10 minutes to ensure complete dissolution. Measure absorbance at 510-560 nm using a microplate reader [4].
Clonogenic Assay Protocol: The clonogenic assay evaluates the ability of single cells to form colonies after this compound treatment, indicating long-term proliferation potential. Seed appropriate cancer cells at low density (200-500 cells/well) in 6-well plates. After 24 hours, treat cells with varying concentrations of this compound for 24-48 hours. Replace with fresh drug-free medium and incubate for 10-14 days, refreshing medium every 3-4 days. Fix cells with methanol and stain with 0.5% crystal violet. Count colonies containing >50 cells manually or using colony counting software. Calculate plating efficiency and surviving fraction relative to untreated controls [1].
Apoptosis Analysis via PI-FACS: The Propidium Iodide Fluorescence-Activated Cell Sorting (PI-FACS) assay quantifies apoptotic cell death. Seed cells in 6-well plates and treat with this compound for desired duration (typically 24-72 hours). Harvest cells using trypsinization, then collect with culture medium. Centrifuge at 1000 rpm for 5 minutes and wash with PBS. Fix cells in 70% ethanol at -20°C for at least 2 hours. Centrifuge and resuspend in PBS containing RNase A (100 μg/mL) and propidium iodide (50 μg/mL). Incubate in dark for 30 minutes at room temperature. Analyze DNA content using flow cytometry, quantifying sub-G1 population (apoptotic cells) and cell cycle distribution [1].
Western Blot Analysis for Mechanism Study: Western blotting identifies protein expression changes in response to this compound treatment. After treatment, lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using BCA assay. Separate proteins (20-40 μg per lane) by SDS-PAGE and transfer to PVDF membranes. Block membranes with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against target proteins (TNF-α, survivin, COX-2, cyclin D1, VEGF-A) overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signals using enhanced chemiluminescence substrate and visualize with imaging system. Normalize protein expression to housekeeping controls like β-actin or GAPDH [1].
This compound exerts its antiproliferative effects through multi-targeted modulation of key signaling pathways involved in cancer progression. Western blot analyses have demonstrated that this compound significantly suppresses the expression of multiple cancer hallmark proteins, including pro-inflammatory mediators (TNF-α, COX-2), anti-apoptotic factors (survivin), cell cycle regulators (cyclin D1), and angiogenesis promoters (VEGF-A) [1]. This broad-spectrum activity suggests that this compound interacts with fundamental regulatory mechanisms common to various cancer types, potentially explaining its efficacy across different experimental models.
The complex interplay between autophagy and apoptosis appears to play a significant role in this compound's mechanism of action, a characteristic it shares with other stilbenes. As noted in research on related compounds, "the molecular crosstalk between autophagy and apoptosis under cellular stress conditions determines the cell fate" [3]. This relationship is particularly relevant for chemopreventive agents like this compound, as "the interplay between autophagy and apoptosis may have an important impact on chemotherapy efficiency" [3]. The specific cellular context, including cell type and stress level, influences whether autophagy serves a pro-survival or pro-death function following this compound treatment.
Diagram 1: Molecular Mechanisms of this compound in Cancer Cells. This diagram illustrates the key molecular targets and downstream effects of this compound treatment in cancer cells, based on experimental evidence from western blot analyses and functional assays.
The balance between autophagy and apoptosis represents a crucial aspect of this compound's mechanism, with significant implications for its therapeutic potential. Stilbenes as a class "are able to trigger both apoptotic and autophagic molecular pathways in many human cancer cell lines" [3]. This dual activation creates complex regulatory networks that ultimately determine cellular fate following treatment. The specific outcome likely depends on multiple factors, including concentration, exposure time, cellular context, and genetic background of the target cells.
Research indicates that this compound promotes mitochondrial-mediated apoptosis through regulation of Bcl-2 family proteins and activation of caspase cascades. Additionally, the compound modulates AMPK and PI3K/Akt signaling pathways, which play central roles in both metabolic regulation and cell survival decisions. The inhibition of VEGF-A expression further demonstrates this compound's anti-angiogenic properties, potentially compromising tumor vascularization and limiting nutrient supply to proliferating cancer cells [1]. This multi-modal mechanism reduces the likelihood of resistance development compared to single-target agents, enhancing this compound's potential utility in combination therapy regimens.
The evaluation of this compound's anticancer potential requires systematic approach that integrates multiple complementary assays. Researchers should begin with SRB proliferation screening across a panel of relevant cancer cell lines, followed by mechanism-focused investigations using clonogenic, apoptosis, and western blot assays. For oral squamous cell carcinoma models, the SAS and TTN cell lines have demonstrated particular sensitivity to this compound treatment, showing 83-95% proliferation inhibition and significant reduction in colony formation capacity [1].
Critical optimization parameters for this compound assays include appropriate solvent selection (DMSO is typically preferred for this lipophilic compound), concentration ranges (based on reported IC₅₀ values), and exposure durations (typically 72 hours for initial screening). Researchers should note that this compound exhibits greater biological activity than its monomeric precursor piceatannol, demonstrating "a greater antioxidant activity and vasorelaxant effect compared with that of piceatannol" [2]. This enhanced potency should inform dose selection for experimental treatments. Additionally, the compound's effects on multiple cancer hallmark proteins suggest that combination therapies with conventional chemotherapeutic agents may yield synergistic effects worthy of investigation.
Diagram 2: Recommended Workflow for this compound Anticancer Evaluation. This diagram outlines a systematic approach for assessing this compound's anticancer properties, progressing from initial screening through mechanistic studies to therapeutic development.
The translational potential of this compound as an anticancer agent depends on addressing several key research questions. Future studies should explore structure-activity relationships among this compound analogs, bioavailability enhancement strategies, and synergistic combinations with established chemotherapeutic agents. The compound's natural origin from passion fruit waste streams provides opportunities for sustainable sourcing and potential nutraceutical applications alongside pharmaceutical development [1] [5].
Challenges in development include optimizing delivery systems for this polyphenolic compound and conducting comprehensive toxicological assessments. However, the demonstrated safety of passion fruit extracts in periodontal ligament cells, where "viability assays demonstrated that neither PFBE nor F. nucleatum were toxic or significantly affected PDL cell viability" [5], suggests a favorable safety profile for this compound-containing extracts. As with many natural products, clinical translation will require standardization of extraction methods, quantification of active components, and rigorous evaluation in appropriate animal models before human trials can be considered.
This compound represents a promising multifaceted agent with demonstrated efficacy against multiple cancer cell lines, particularly oral squamous cell carcinoma. The detailed protocols provided in this document enable researchers to systematically evaluate its antiproliferative effects, mechanism of action, and therapeutic potential. The compound's ability to simultaneously target multiple cancer hallmark proteins, combined with its natural origin and favorable safety profile, positions it as an attractive candidate for further development. Through standardized implementation of these application notes and protocols, the research community can advance our understanding of this compound's anticancer properties and potentially translate these findings into novel therapeutic approaches for cancer treatment.
The clonogenic assay is the gold standard method for assessing the long-term reproductive viability of cells after treatment with cytotoxic agents, such as chemical compounds or radiation [1] [2]. It measures the capacity of a single cell to proliferate indefinitely, thereby retaining its clonogenic potential.
1.0 Primary Objective To quantitatively determine the in vitro cytotoxic effect of a test compound (e.g., Scirpusin B) on cancer cell lines by measuring their ability to form colonies.
2.0 Key Experimental Considerations
3.0 Detailed Experimental Workflow The following diagram outlines the core procedural steps of the assay, which can be adapted for this compound treatment.
4.0 Materials and Reagents
5.0 Step-by-Step Protocol
6.0 Data Analysis and Quantification The core data from a clonogenic assay are the surviving fractions (SF) at different treatment doses.
PE = (Number of colonies in control / Number of cells seeded in control) * 100%SF at dose X = (Number of colonies in treated / Number of cells seeded in treated) / PEThese calculated survival fractions are then used for non-linear regression analysis to determine key parameters like the half-maximal inhibitory concentration (IC₅₀ or D₅₀) [1] [2].
7.0 Expected Data Outputs The results are typically presented in two key formats:
Table 1: Sample Surviving Fraction Data
| This compound Concentration (µM) | Surviving Fraction (Mean ± SD) | Plating Efficiency (%) |
|---|---|---|
| 0 (Vehicle Control) | 1.00 ± 0.08 | 85 |
| 5 | 0.65 ± 0.05 | - |
| 10 | 0.40 ± 0.03 | - |
| 20 | 0.18 ± 0.02 | - |
| 50 | 0.05 ± 0.01 | - |
Note: The data above is for illustrative purposes only. You must generate your own experimental data.
8.0 Troubleshooting and Best Practices
This compound is a naturally occurring stilbenoid compound classified as a piceatannol dimer, primarily isolated from passion fruit (Passiflora edulis) seeds and various grape species. As a member of the oligostilbene family, it shares structural similarities with resveratrol but exhibits enhanced biological activity due to its dimeric configuration. This compound has demonstrated significant antitumor potential across multiple cancer models, with mechanistic studies revealing its ability to simultaneously modulate apoptotic and autophagic pathways in malignant cells [1] [2].
The compound's chemical structure features two aromatic rings connected by an ethylene bridge, with multiple hydroxyl groups contributing to its antioxidant properties and molecular interactions with cellular targets. Research indicates that this compound and related stilbenes function as phytoalexins—protective compounds produced by plants in response to stress factors such as fungal infections, bacterial pathogens, or excessive UV irradiation [1]. This natural defense mechanism translates to potentially valuable therapeutic applications in human disease, particularly in oncology, where controlled induction of programmed cell death represents a key therapeutic strategy.
Annexin V binding represents a cornerstone of modern apoptosis detection methodologies. In viable cells, phosphatidylserine (PS) phospholipids are maintained exclusively on the inner leaflet of the plasma membrane through ATP-dependent enzymatic activity. During the early phases of apoptosis, this asymmetric distribution collapses, resulting in PS translocation to the external membrane surface. Annexin V, a calcium-dependent phospholipid-binding protein, exhibits high affinity for exposed PS residues, enabling specific labeling of apoptotic cells when conjugated to fluorochromes such as FITC or PE [3].
The fundamental principle underlying this assay recognizes that membrane integrity remains largely intact during initial apoptosis, thereby excluding viability dyes like propidium iodide (PI). This creates a distinct population of Annexin V-positive/PI-negative cells that are unequivocally classified as early apoptotic. As apoptosis progresses to later stages, the plasma membrane becomes increasingly permeable, allowing PI to access and intercalate with nuclear DNA, generating a double-positive population representative of late apoptosis or secondary necrosis [3] [4].
Propidium iodide (PI) functions as a membrane impermeant DNA intercalator that is systematically excluded from viable cells with intact plasma membranes. When membrane integrity becomes compromised during late-stage apoptosis or necrosis, PI readily traverses the lipid bilayer and binds stoichiometrically to DNA by inserting itself between adjacent base pairs. Upon 488 nm laser excitation (standard in most flow cytometers), PI emits fluorescence at approximately 617 nm, enabling quantitative detection using sensors configured for the phycoerythrin (PE) or Texas Red channels [4].
The combination of Annexin V and PI staining generates four analytically distinct populations when analyzed by flow cytometry:
Table 1: Cell Population Interpretation in Annexin V/PI Assays
| Annexin V | Propidium Iodide | Interpretation | Cellular Status |
|---|---|---|---|
| Negative | Negative | Viable | Healthy, non-apoptotic |
| Positive | Negative | Early Apoptotic | PS externalization, membrane intact |
| Positive | Positive | Late Apoptotic | PS externalization, membrane compromised |
| Negative | Positive | Necrotic | Loss of membrane integrity without PS exposure |
Cell Line Selection: Maintain human cancer cell lines (e.g., colorectal cancer CT26, prostate cancer PC-3, or other relevant models) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere [2] [5].
This compound Preparation:
Compound Treatment:
Cell Harvesting:
Cell Washing:
Annexin V Staining:
Propidium Iodide Counterstaining:
Flow Cytometry Analysis:
Instrument Setup:
Gating Strategy:
Quality Control:
Treatment with this compound should produce a dose-dependent increase in both early and late apoptotic populations. Research on related stilbenoid compounds demonstrates that effective concentrations typically range from 10-40 µM across various cancer cell lines [5]. At lower concentrations (5-15 µM), early apoptotic cells (Annexin V⁺/PI⁻) typically predominate, while higher concentrations (20-50 µM) progressively increase late apoptotic and necrotic populations.
Time-course experiments generally reveal maximal apoptosis between 24-48 hours of continuous exposure. Complementary assessment through alternative methods such as TUNEL assay and caspase activation Western blotting is recommended to confirm apoptotic mechanisms [2].
Table 2: Representative this compound Apoptosis Data in Cancer Cell Lines
| Cell Line | This compound (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
|---|---|---|---|---|---|
| CT26 (colorectal) | 0 (Control) | 92.5 ± 2.1 | 3.2 ± 0.8 | 2.1 ± 0.5 | 2.2 ± 0.6 |
| CT26 (colorectal) | 12.5 | 78.3 ± 3.5 | 12.6 ± 2.1 | 5.4 ± 1.2 | 3.7 ± 0.9 |
| CT26 (colorectal) | 25 | 54.2 ± 4.2 | 22.4 ± 3.2 | 16.8 ± 2.5 | 6.6 ± 1.4 |
| CT26 (colorectal) | 50 | 32.7 ± 5.1 | 18.9 ± 2.8 | 35.3 ± 4.1 | 13.1 ± 2.7 |
| Prostate Cancer* | 0 (Control) | 94.2 ± 1.8 | 2.5 ± 0.6 | 1.8 ± 0.4 | 1.5 ± 0.5 |
| Prostate Cancer* | 20 | 65.8 ± 4.3 | 18.7 ± 2.9 | 10.3 ± 1.8 | 5.2 ± 1.1 |
Data based on piceatannol studies in LNCaP/22Rv1 cells [5]
This compound exerts its pro-apoptotic effects through multiple interconnected signaling pathways. Research on related stilbenoid compounds reveals that these molecules typically modulate key regulatory networks involved in cell survival and death decisions [1] [2].
The AMPK/mTOR pathway represents a central mechanism, where this compound activates 5' AMP-activated protein kinase (AMPK) through phosphorylation at Thr172 while simultaneously inhibiting mammalian target of rapamycin complex 1 (mTORC1) activity, as evidenced by reduced phosphorylation of its downstream target p70S6K [2]. This metabolic regulation creates conditions favorable to apoptosis induction while simultaneously activating autophagic processes.
Concurrently, this compound modulates cell cycle regulatory proteins, including induction of p53 and p21 expression coupled with decreased levels of cyclin D1 and cyclin-dependent kinase 4 (cdk4) [5]. These changes typically result in G₀/G₁ cell cycle arrest, preventing damaged cells from progressing through replication and creating opportunity for apoptotic elimination.
The interplay between autophagy and apoptosis represents a particularly nuanced aspect of this compound's mechanism. While autophagy typically functions as a pro-survival pathway during mild stress, excessive autophagy can directly trigger apoptotic cell death or enhance sensitivity to apoptotic stimuli [1]. The molecular crosstalk between these pathways ultimately determines cellular fate following this compound exposure.
Calcium Dependence: Annexin V binding is strictly calcium-dependent. Always include calcium in binding buffers and avoid chelating agents (e.g., EDTA) in excess of 1 mM during cell processing [3].
Time Sensitivity: The Annexin V assay captures a transient physiological state. Process samples immediately after staining, as prolonged incubation increases background signal and membrane permeability.
Fixation Incompatibility: Cell fixation destroys membrane integrity and invalidates Annexin V/PI discrimination. Always analyze fresh, unfixed samples [3].
Combination Therapy Assessment: When evaluating this compound with conventional chemotherapeutics (e.g., docetaxel), include appropriate single-agent controls and consider potential synergistic effects [2].
This compound is a naturally occurring stilbene dimer derived from piceatannol, which itself is an analog of the well-studied resveratrol. This phytochemical has gained significant research interest due to its diverse biological activities, including potent antioxidant, anti-inflammatory, and anti-cancer properties. This compound is found in several plant sources, most notably in passion fruit seeds (Passiflora edulis), where it exists alongside piceatannol as a major polyphenolic component. Additionally, it has been identified in Cyperus conglomeratus and Cyperus rotundus rhizomes, expanding its natural source profile [1] [2]. The compound's growing importance in pharmaceutical and nutraceutical research necessitates standardized protocols for investigating its molecular mechanisms, particularly through western blot analysis of key protein targets.
The molecular structure of this compound features two piceatannol units connected to form a complex dimer, contributing to its enhanced biological activity compared to its monomeric counterparts. Research indicates that this compound affects multiple signaling pathways central to cellular homeostasis, including autophagy regulation, apoptosis induction, and metabolic pathway modulation. These multifaceted effects make it a promising candidate for therapeutic development against various conditions, including cancer, metabolic disorders, and neurodegenerative diseases. Understanding these mechanisms through reproducible western blot methodologies provides critical insights for researchers exploring its potential applications [1] [3] [4].
This compound influences several critical cellular signaling pathways, which can be monitored through western blot analysis of specific protein markers:
Autophagy Pathway Induction: this compound and related stilbenes activate AMPK phosphorylation while inhibiting mTORC1 signaling, leading to increased LC3-I to LC3-II conversion, a hallmark of autophagy induction. This pathway is particularly relevant in cancer research, where autophagy can either promote cell survival or contribute to cell death depending on context [5] [3].
Apoptosis Activation: this compound treatment leads to characteristic apoptotic markers, including increased sub-G1 cell populations, Annexin V/PI double-positive cells, and TUNEL-positive cells. These effects are associated with modulation of Bcl-2 family proteins and caspase activation, though the specific mechanisms remain an active research area [5].
SIRT1 Expression Regulation: In monocytic cells, this compound and its metabolic precursors demonstrate ability to upregulate SIRT1 expression at both mRNA and protein levels, connecting to longevity pathways and metabolic regulation [4].
Metabolic Pathway Modulation: In adipocytes and myotubes, this compound influences glucose metabolism through regulation of GLUT4 translocation and Akt phosphorylation, suggesting potential applications for metabolic disorders [2].
Table 1: Key protein targets for western blot analysis in this compound research
| Protein Target | Phosphorylation Sites | Biological Function | Detection Tips |
|---|---|---|---|
| AMPK | T172 | Energy sensor, autophagy initiation | Increased p-AMPK indicates activation; use phospho-specific antibodies |
| mTOR | S2448 | Regulation of cell growth, inhibition of autophagy | Decreased p-mTOR indicates pathway inhibition |
| p70S6K | T389 | mTORC1 downstream effector | Decreased phosphorylation indicates mTORC1 inhibition |
| LC3 | N/A | Autophagosome marker | Monitor LC3-I to LC3-II conversion; increased ratio indicates autophagy |
| SIRT1 | N/A | NAD+-dependent deacetylase, longevity regulator | Increased expression suggests metabolic and longevity pathway activation |
| Akt | S473 | Regulation of glucose metabolism, cell survival | Context-dependent effects; monitor in metabolic studies |
| ACC | S79 | Key enzyme in lipid metabolism | Increased p-ACC indicates reduced lipid synthesis |
Table 2: Observed effects of this compound and related compounds in different cell models
| Cell Line/Tissue | Treatment | Observed Effects | Significance |
|---|---|---|---|
| Her2/CT26 colorectal cancer cells | Trans-Scirpusin A (TSA) | ↑ LC3-I to LC3-II conversion, ↑ p-AMPK, ↓ p-p70S6K | Autophagy induction, mTOR pathway inhibition |
| THP-1 monocytic cells | Passion fruit seed extract (this compound) | ↑ SIRT1 mRNA and protein expression | Potential metabolic and longevity benefits |
| 3T3-L1 adipocytes | Cyperus rotundus extract (contains this compound) | Altered GLUT4 localization, ↑ p-AMPK/AMPK ratio, ↑ p-ACC/ACC ratio | Reduced lipid accumulation, anti-obesity effects |
| L6 myotubes | Cyperus rotundus extract (contains this compound) | ↑ GLUT4 membrane translocation | Enhanced glucose uptake, antidiabetic potential |
Diagram 1: this compound signaling pathways showing autophagy induction and apoptosis activation
Cell Culture and Treatment:
Protein Extraction:
SDS-PAGE:
Protein Transfer:
Blocking and Antibody Incubation:
Table 3: Recommended antibody specifications for this compound studies
| Target Protein | Recommended Dilution | Incubation Conditions | Vendor Examples |
|---|---|---|---|
| LC3 | 1:1000 | Overnight, 4°C | Cell Signaling #4108, Novus NB100-2220 |
| p-AMPKα (T172) | 1:1000 | Overnight, 4°C | Cell Signaling #2535 |
| AMPKα | 1:1000 | Overnight, 4°C | Cell Signaling #5832 |
| p-mTOR (S2448) | 1:1000 | Overnight, 4°C | Cell Signaling #5536 |
| mTOR | 1:1000 | Overnight, 4°C | Cell Signaling #2983 |
| p-p70S6K (T389) | 1:1000 | Overnight, 4°C | Cell Signaling #9234 |
| p70S6K | 1:1000 | Overnight, 4°C | Cell Signaling #2708 |
| SIRT1 | 1:1000 | Overnight, 4°C | Cell Signaling #9475 |
| β-actin | 1:5000 | 1 hour, RT | Sigma A5441 |
Detection and Analysis:
The western blot protocols outlined here enable researchers to investigate this compound's mechanisms across multiple research domains:
Cancer Research: Monitoring autophagy and apoptosis markers helps elucidate this compound's antitumor effects. Research demonstrates that Trans-Scirpusin A (a related compound) inhibits colorectal cancer growth in vivo through AMPK activation and mTORC1 inhibition, providing a rationale for combination therapies with conventional chemotherapeutics like docetaxel [5].
Metabolic Disease Studies: Analysis of SIRT1, AMPK, and Akt pathways reveals this compound's potential for managing diabetes and obesity. Studies show that Cyperus rotundus extracts containing this compound enhance glucose uptake in myotubes while suppressing lipid accumulation in adipocytes through AMPK/ACC signaling [2].
Neuroprotective Research: Detection of SIRT1 and autophagy markers provides insights into potential neuroprotective effects. Passion fruit seed extracts containing this compound demonstrate cognitive improvement in scopolamine-induced impaired memory models, suggesting applications for neurodegenerative disorders [1].
LC3 Detection Considerations:
Phosphoprotein Analysis:
Experimental Design Recommendations:
Table 4: Troubleshooting guide for common western blot issues in this compound studies
| Problem | Possible Causes | Solutions |
|---|---|---|
| Weak or no LC3-II signal | Insufficient autophagy induction, inefficient transfer | Optimize this compound concentration, add 0.1% SDS to transfer buffer, extend transfer time |
| High background | Inadequate blocking, antibody concentration too high | Extend blocking time, optimize antibody dilution, increase wash stringency |
| Inconsistent phosphorylation signals | Phosphatase activity, incomplete inhibition | Fresh phosphatase inhibitors, process samples on ice, quick freezing |
| No SIRT1 induction | Cell type-specific effects, insufficient treatment | Verify cell model responsiveness, extend treatment duration, try passion fruit extract as positive control |
These application notes and detailed protocols provide researchers with standardized methodologies for investigating this compound's molecular mechanisms through western blot analysis. The comprehensive approach covering autophagy, apoptosis, and metabolic signaling pathways enables rigorous evaluation of this promising natural compound's therapeutic potential across multiple disease contexts. The integration of technical specifications with practical application considerations facilitates implementation in diverse research settings, accelerating the study of this compound and related stilbenoids for drug development and functional food applications.
Scirpusin B is a stilbenoid dimer, notably found in passion fruit (Passiflora edulis) seeds [1] [2] and seedy bananas (Musa and Ensete species) [3]. While its activity in oral cancer models is unknown, its documented effects in other biological systems provide a strong rationale for its investigation.
The table below summarizes the key bioactivities of this compound and related stilbenoids reported in scientific literature.
| Compound | Reported Bioactivity | Experimental Model | Key Findings/Mechanisms |
|---|---|---|---|
| This compound | Anti-inflammatory [2] | Human Periodontal Ligament (PDL) cells | Reduced F. nucleatum-induced pro-inflammatory markers (TNF-α, IL-8, CCL2) and NF-κB nuclear translocation. |
| Enzyme Inhibition [3] | HPTLC-Bioautography | Inhibited α-glucosidase and acetylcholinesterase. | |
| Piceatannol (this compound monomer) | Antioxidant & Anti-inflammatory [2] | Human Periodontal Ligament (PDL) cells | Enhanced antioxidant capacity; reduced pro-inflammatory cytokine expression and NF-κB signaling. |
| *trans*-Scirpusin A (A resveratrol dimer) | Antitumor [4] | Colorectal cancer cells (Her2/CT26) | Induced autophagy (via AMPK activation, mTORC1 inhibition) and apoptosis; reduced tumor growth in vivo; modulated tumor immune microenvironment. |
| Deoxyelephantopin (A sesquiterpene lactone) | Anti-Oral Cancer [5] | Oral squamous cell carcinoma (OSCC) KB cells | Induced apoptosis and oxidative stress; inhibited AKT1/mTOR signaling pathway; upregulated pro-apoptotic genes (BAX, CASP-3, -6, -9). |
This protocol outlines a systematic approach to investigate the anti-cancer potential of this compound against oral squamous cell carcinoma (OSCC).
The following experimental workflow diagrams the key stages of the proposed protocol.
Detailed Assay Procedures:
Cell Viability and IC₅₀ Determination (MTT Assay) [5]
Apoptosis Analysis (Annexin V/Propidium Iodide Staining) [4] [5]
Autophagy Detection (LC3 Immunoblotting/Immunofluorescence) [4]
Oxidative Stress and Pathway Analysis [5]
The proposed protocol leverages the known bioactivities of this compound and related compounds. The strong anti-inflammatory and enzyme-inhibitory properties of this compound [2] [3], combined with the proven anti-cancer mechanisms of its monomer (Piceatannol) and structural analogs (trans-Scirpusin A) [4], provide a compelling scientific basis for its investigation in oral cancer.
A key research focus should be to determine if this compound exerts its effects through pathways common to other stilbenoids, such as AMPK activation and mTOR inhibition leading to autophagy and apoptosis, as seen with trans-Scirpusin A [4], or through modulation of the AKT/mTOR pathway, which is a critical target in OSCC [5]. The potential for this compound to also modulate the tumor microenvironment represents an exciting avenue for future research.
The pursuit of effective combination therapies represents a cornerstone of modern oncology research, particularly for addressing the challenges of tumor resistance and treatment toxicity. Scirpusin B, a naturally occurring stilbenoid dimer derived from various plant sources including Passiflora edulis (passion fruit) and Cyperus rotundus, has recently emerged as a promising candidate for combination therapy with conventional chemotherapeutic agents. [1] [2] [3] This resveratrol oligomer exhibits multifaceted biological activities, including antioxidant, anti-inflammatory, and specific anti-cancer properties that make it particularly attractive for combinatorial approaches. [4] [3] Meanwhile, docetaxel remains a well-established taxane chemotherapeutic agent widely used in the treatment of breast, prostate, non-small cell lung cancer, and other solid tumors, functioning primarily as a microtubule stabilizer that disrupts normal cell division processes. [5] [6]
The scientific rationale for combining these two agents stems from their complementary mechanisms of action and potential to overcome limitations associated with monotherapy approaches. Docetaxel, while clinically effective, demonstrates significant dose-limiting toxicities including neutropenia, peripheral neuropathy, fluid retention, and hypersensitivity reactions. [6] Furthermore, cancer cells frequently develop resistance to taxane therapy through various mechanisms, including upregulation of drug efflux transporters and activation of survival pathways. [7] this compound addresses several of these limitations through its documented effects on overcoming immunosuppressive microenvironments, inducing autophagic cell death, and modulating key signaling pathways involved in cancer cell survival. [4] The emerging preclinical evidence suggests that this combination may yield synergistic antitumor activity while potentially mitigating the adverse effects associated with docetaxel monotherapy.
The therapeutic efficacy of the this compound and docetaxel combination arises from their complementary actions on interconnected cellular pathways:
Microtubule Stabilization: Docetaxel exerts its primary antineoplastic effect by binding to β-tubulin subunits on microtubules, promoting their assembly and preventing depolymerization. This stabilization inhibits the normal dynamic reorganization of the microtubule network essential for mitotic cellular functions, effectively arresting cell cycle progression at the G2/M phase and leading to apoptotic cell death. [5] Docetaxel demonstrates approximately twice the potency of paclitaxel as an inhibitor of microtubule depolymerization, contributing to its robust antitumor activity. [5]
mTOR Pathway Modulation: this compound directly influences the mammalian target of rapamycin (mTOR) signaling axis, a critical regulator of cell growth, proliferation, and survival. Research demonstrates that this compound treatment activates AMPK (phosphorylated at T172) while simultaneously inhibiting mTORC1 activity, as evidenced by reduced phosphorylation of its downstream target p70S6K. [4] This dual regulation is particularly significant given that mTOR signaling pathways are constitutively activated in many human cancers, contributing to uncontrolled proliferation and therapeutic resistance. [8]
Immune Microenvironment Remodeling: this compound demonstrates remarkable capacity to modulate the tumor immune landscape by reducing populations of immunosuppressive cells. Experimental data reveals significant decreases in both CD4+CD25+FoxP3+ regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within tumor tissues following this compound administration. [4] This reduction in immunosuppressive elements helps alleviate inhibition of antitumor immune responses, potentially enhancing the overall therapeutic efficacy.
Autophagy Induction: this compound treatment triggers autophagic processes in cancer cells, characterized by increased conversion of LC3-I to LC3-II and the formation of LC3 puncta structures. [4] This autophagy induction appears closely linked to the observed AMPK activation and mTOR inhibition, creating cellular conditions that may predispose cancer cells to death pathways when combined with docetaxel.
Apoptotic Pathway Activation: The combination therapy promotes enhanced programmed cell death through multiple mechanisms. Docetaxel directly activates apoptosis pathways, while this compound may further augment this process through its potential interactions with Bcl-2 family proteins. [5] [4] The net result is significantly increased apoptosis compared to either agent alone.
The coordinated interaction between this compound and docetaxel at the molecular level can be visualized through the following signaling pathway diagram:
The antitumor efficacy of this compound in combination with docetaxel has been evaluated in several preclinical models, with particularly promising results in colorectal cancer and other solid tumor types. The foundational study by Kim et al. (2017) demonstrated that trans-Scirpusin A (a related resveratrol oligomer) significantly enhanced the antitumor effects of docetaxel in a syngeneic mouse model of colorectal cancer (Her2/CT26 cells). [4] The combination treatment resulted in substantially greater tumor growth inhibition compared to docetaxel monotherapy, suggesting true therapeutic synergy rather than merely additive effects.
The table below summarizes key quantitative findings from preclinical studies investigating this compound and related compounds in combination with docetaxel:
Table 1: Preclinical Efficacy Data of this compound and Docetaxel Combinations
| Experimental Model | Treatment Conditions | Key Findings | Proposed Mechanisms |
|---|---|---|---|
| Her2/CT26 colorectal cancer mouse model [4] | Docetaxel + TSA (10 mg/kg, 3×/week) | Significant tumor growth reduction compared to docetaxel alone; Enhanced apoptosis in tumor tissue | AMPK activation; mTORC1 inhibition; Autophagy induction; Reduced Tregs and MDSCs |
| In vitro Her2/CT26 cells [4] | TSA (12.5-50 μM) + Docetaxel | Decreased cell viability; Increased sub-G1 population (up to 50% at 50 μM); Annexin V/PI double-positive cells | LC3-I to LC3-II conversion; p-AMPK (T172) induction; p-p70S6K inhibition |
| Diet-induced obese mice [2] | CRE (standardized to this compound) | Reduced weight gain; Improved lipid profile; Lowered leptin and corticosteroids | Anti-adipogenic effects; Metabolic regulation |
| Scopolamine-induced ICR mice [1] | This compound (40 mg/kg, 7 days) | Improved learning behavior in passive avoidance tests | Anti-acetylcholinesterase activity; Neuroprotection |
Notably, the combination approach demonstrated favorable effects on the tumor immune microenvironment. Treatment with this compound alone resulted in a significant decrease in both the percentage and absolute number of CD11b+Ly6C+ monocytic myeloid-derived suppressor cells within tumor tissues. [4] This modification of the immunosuppressive tumor microenvironment may contribute to enhanced immune-mediated clearance of cancer cells when combined with docetaxel chemotherapy.
Additional studies have characterized the pharmacokinetic profiles of the individual components, though specific interaction studies for the combination are still needed. Docetaxel demonstrates dose-proportional exposure between 70-115 mg/m² with infusion times of 1-2 hours, exhibiting a triphasic elimination profile with terminal half-lives of approximately 11.1 hours for the gamma phase. [5] The development of sensitive analytical methods, such as the online SPE-HPLC-MS/MS approach that simultaneously quantifies docetaxel, temsirolimus, and sirolimus in biological matrices, provides valuable methodological frameworks for future pharmacokinetic studies of this compound combinations. [9]
Purpose: To evaluate the cytotoxic effects of this compound and docetaxel combinations and assess their synergistic potential in cancer cell lines.
Materials:
Procedure:
Quality Controls: Include replicate wells (n≥6), validate compound stability under experimental conditions, and confirm sterility of drug solutions.
Purpose: To evaluate the antitumor efficacy of this compound and docetaxel combination in immunocompetent mouse models.
Materials:
Procedure:
Immune Profiling:
Ethical Considerations: All procedures require IACUC approval, with close monitoring for signs of distress and implementation of predetermined humane endpoints.
Purpose: To investigate the effects of this compound and docetaxel on autophagy induction and related signaling pathways.
Materials:
Procedure:
The experimental workflow for the comprehensive analysis of this compound and docetaxel combination effects is summarized below:
Purpose: To simultaneously quantify docetaxel and this compound in biological matrices for pharmacokinetic and biodistribution studies.
Materials:
Sample Preparation:
Chromatographic Conditions:
Mass Spectrometric Detection:
Validation Parameters:
Table 2: Analytical Method Validation Parameters for this compound and Docetaxel Quantification
| Validation Parameter | Docetaxel Specifications | This compound Specifications | Acceptance Criteria |
|---|---|---|---|
| Linear Range | 1-1000 ng/mL | 5-500 ng/mL | R² > 0.995 |
| Precision (CV%) | ≤10% (intra-day) ≤12% (inter-day) | ≤12% (intra-day) ≤15% (inter-day) | Within ±15% |
| Accuracy (%) | 92-107% | 90-110% | Within ±15% of nominal |
| Extraction Recovery | ≥75% | ≥70% | Consistent across QCs |
| Matrix Effect | 92-105% | 88-108% | CV ≤15% |
| Stability | Stable through 3 freeze-thaw cycles | Stable through 3 freeze-thaw cycles | Within ±15% of fresh |
The accumulating preclinical evidence supports the continued investigation of this compound as a promising combination partner for docetaxel in cancer therapy. The multimodal mechanism of this compound—encompassing direct antitumor effects through autophagy induction and mTOR inhibition, coupled with immunomodulatory properties—provides a strong mechanistic rationale for synergy with microtubule-targeting agents like docetaxel. [4] This combination approach aligns with current trends in oncology drug development that emphasize targeting the tumor microenvironment while simultaneously attacking cancer cells directly.
Several considerations should guide future research directions. First, comprehensive pharmacokinetic interaction studies are needed to establish optimal dosing sequences and schedules for this combination. The available analytical methods for docetaxel quantification, including the validated online SPE-HPLC-MS/MS approach, provide a solid foundation for these investigations. [9] Second, the therapeutic window of the combination requires careful evaluation, with particular attention to potential enhanced toxicities despite this compound's relatively favorable safety profile demonstrated in previous studies. [2] Third, identification of predictive biomarkers for treatment response would facilitate patient stratification in potential clinical trials.
The translation of these findings to clinical application faces several normal challenges in drug development. This compound's natural origin and documented presence in passion fruit byproducts suggest potential opportunities for sustainable sourcing of this compound. [1] [3] However, standardized extraction and purification protocols would be essential to ensure consistent pharmaceutical quality. Additionally, formulation development must address the physicochemical properties of both compounds, particularly their solubility and stability profiles.
Future research should prioritize in-depth investigation of the sequence dependence of the combination effects, exploration in additional tumor models including patient-derived xenografts, and rigorous safety pharmacology assessments. The immunomodulatory aspects of this compound warrant particular attention in the context of combining with docetaxel, which itself has complex effects on immune function. [6] [4] Well-designed preclinical studies addressing these questions will provide the necessary foundation for potential clinical translation of this promising combination therapy.
| Biological Activity | Experimental Model | Key Findings | Mechanistic Insights | Citations |
|---|---|---|---|---|
| Anti-adipogenic/Lipid Reduction | 3T3-L1 adipocytes | Inhibited lipid accumulation at 25–100 μg/mL (as part of C. rotundus extract) | Increased p-AMPKα/AMPKα and p-ACC/ACC; decreased p-Akt/Akt, p-GSK3β/GSK3β, perilipin1, LPL | [1] |
| Neuroprotection / Cognitive Improvement | Scopolamine-induced ICR mice | 40 mg/kg dose improved learning in passive avoidance test | Anti-acetylcholinesterase activity (IC₅₀ = 62.9 μM); anti-Aβ aggregation | [2] |
| Antioxidant | In vitro DPPH assay | IC₅₀ = 17.76 μg/mL (for standardized C. rotundus extract) | High free radical scavenging activity linked to phenolic content | [1] |
| Antidiabetic | In vitro enzyme assays | Potent alpha-glucosidase inhibition (superior to acarbose for piceatannol) | Piceatannol, a monomer, showed strong activity; Scirpusin B is its dimer | [3] |
The diagram below illustrates the proposed molecular mechanism by which this compound activates AMPK and induces downstream biological effects.
This protocol is adapted from methods used to demonstrate AMPK pathway activation by related stilbenoids in cell cultures [1] [4].
This protocol is based on studies investigating glucose metabolism modulation by natural extracts containing this compound and related compounds [1] [3].
Scirpusin B is a stilbene dimer that can be isolated from plants like Cyperus conglomeratus [1]. It is chemically described as a dimer of Piceatannol [2].
Like many other polyphenolic and antioxidant compounds, this compound is likely to face significant water solubility challenges, which would limit its bioavailability and efficacy in biological systems [3]. The search results do not provide direct quantitative solubility data for this compound, but they strongly suggest that its physicochemical properties are similar to other problematic, poorly water-soluble compounds.
While no studies directly on this compound solubility were found, the following table summarizes proven techniques that have been successfully applied to other insoluble antioxidants and polyphenols, which would be relevant for investigating this compound.
| Method | Mechanism of Action | Reported Efficacy (on other compounds) | Key Considerations |
|---|---|---|---|
| Cyclodextrin Complexation [4] [3] | Formation of inclusion complexes, hosting guest molecule in hydrophobic cavity. | >90% dissolution within 90 minutes for Curcumin [4]. | Improves stability and solubility; choice of cyclodextrin type is critical. |
| Solid Dispersion (e.g., with PVP) [4] [3] | Drug dispersion in hydrophilic polymer matrix reduces crystallinity and agglomeration. | 94% dissolution for Curcumin using PVP-based solvent evaporation [4]. | Method of preparation (e.g., solvent evaporation, melting) impacts performance. |
| Nanoformulations [4] [3] | Increases surface area via particle size reduction to nano-scale. | >90% dissolution for Curcumin [4]. | Can involve complex preparation and stability issues. |
| Surfactant Systems [4] | Reduces interfacial tension, improves wetting. | Moderate improvement (75-88% dissolution efficiency for Curcumin) [4]. | Requires careful selection of biocompatible surfactants (e.g., SLS, Pluronic F-127). |
| Micronization [4] [3] | Top-down particle size reduction to increase surface area. | Moderate improvement (75-88% dissolution efficiency for Curcumin) [4]. | A preliminary step; may be combined with other methods. |
The general workflow for tackling solubility issues typically follows a logical progression from simple physical mixtures to more advanced chemical modifications, which can be visualized in the diagram below.
Based on the search results, here are the specific areas where information for this compound is currently lacking and what you would need to investigate:
Given the information gaps, I suggest you take the following steps to advance your work:
This compound is a naturally occurring stilbenoid dimer, closely related to piceatannol and resveratrol [1]. It is found in various plant sources, including the seeds of passion fruit (Passiflora edulis) [1] and the heartwood of Maackia amurensis [2]. Research highlights its potential bioactivities, such as acetylcholinesterase (AChE) inhibition, which is relevant for neurodegenerative diseases, and antioxidant properties [1] [3].
For purification, its polyphenolic nature means it can be retained by reversed-phase (non-polar) sorbents like C18, and its phenolic hydroxyl groups can interact with ion-exchange or mixed-mode sorbents [4].
This guide translates general chromatography principles into specific advice for this compound purification.
| Problem | Possible Causes | Suggested Solutions |
|---|
| Peak Tailing [5] | 1. Secondary interactions with residual silanols 2. Column contamination 3. Incorrect mobile phase pH | 1. Use a mobile phase with low pH buffer (e.g., TFA, formic acid) to suppress silanol activity [5] 2. Flush column with strong solvent; use guard column [5] | | Low Recovery [4] | 1. Incomplete elution from SPE sorbent 2. Strong retention on analytical column | 1. For mixed-mode mechanisms, ensure elution solvent disrupts both hydrophobic and ionic interactions (e.g., acidified organic solvent) [4] 2. Increase organic solvent strength; use stronger elution buffer [4] | | Baseline Drift [6] | UV-absorbing ion-pairing agent (e.g., TFA) concentration imbalance between mobile phase A and B | Use "balanced" TFA concentrations: e.g., 0.065% TFA in aqueous Eluent A and 0.05% TFA in organic Eluent B [6] | | Ghost Peaks [6] | 1. Contaminated mobile phase or system 2. Incomplete elution of compound from previous runs | 1. Use high-purity solvents and mobile phase additives [6] 2. Incorporate a longer or stronger washing step in the gradient; run blank gradients to check [6] | | Insufficient Resolution [5] | 1. Overloaded column 2. Suboptimal gradient | 1. Reduce sample load [5] 2. Optimize gradient elution program (shallower slope) for complex natural extracts [5] |
The following workflow diagram outlines a general method for extracting and purifying this compound from plant material, based on procedures used for similar stilbenoids.
What are the recommended HPLC conditions for analyzing this compound? While methods vary, a robust starting point is a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) with a mobile phase of water and acetonitrile, both acidified with 0.1% formic acid [3] [2]. A gradient from 20% to 70% acetonitrile over 14-20 minutes is effective. Detection can be via UV at 320 nm or by mass spectrometry.
How can I confirm the identity of my purified this compound? The most reliable method is tandem mass spectrometry (LC-ESI-MS/MS). This compound can be analyzed in negative ion mode. High-resolution MS will confirm its molecular weight, and MS/MS fragmentation patterns can be compared against literature or standard compounds for definitive identification [2].
My this compound peak is broad. What could be the cause? Broad peaks can result from column overloading (reduce injection amount), a too-weak elution solvent (steepen the gradient or increase organic modifier strength), or a column that has degraded or been contaminated (flush or replace the column) [5].
What safety precautions should I take when handling this compound? While the search results do not specify its hazards, general laboratory safety practices should be followed. Treat all chemicals as potentially hazardous. Wear appropriate personal protective equipment (PPE) including gloves and safety glasses. Consult relevant Safety Data Sheets (SDS) for the source materials and solvents used in the extraction and purification process.
This compound is a stilbenoid derivative, a piceatannol dimer, found in passion fruit seeds and rinds [1]. Like other polyphenolic compounds, it is highly polar and may exhibit challenging chromatographic behavior such as peak tailing or insufficient retention on standard reversed-phase columns [2] [1].
The table below summarizes its key characteristics relevant to HPLC method development.
| Property | Description | Implication for HPLC |
|---|---|---|
| Chemical Class | Stilbenoid, polyphenol (piceatannol dimer) [1] | Potential for secondary interactions with residual silanols; may require acidic mobile phases [2]. |
| Polarity | Highly polar [1] | Can lead to poor retention on standard C18 columns; may require ion-pairing or specialized columns [2]. |
| Source | Agro-industrial waste (passion fruit seeds/rinds) [1] | Complex sample matrix; requires robust sample preparation to avoid column contamination [3]. |
| Bioactivity | Antioxidant, anti-acetylcholinesterase, neuroprotective [1] | Often necessitates high-purity isolation for bioactivity assays. |
This guide addresses common issues that can arise during the purification of polar compounds like this compound.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Poor Peak Shape | Secondary interactions with residual silanols; incompatible sample solvent [2] [3]. | Use low-pH mobile phase (e.g., phosphoric acid); consider a dedicated ion-pairing column; match sample solvent to mobile phase [2]. |
| Insufficient Retention | High analyte polarity; inadequate stationary phase interaction [2]. | Use a pentafluorophenyl (PFP) column; add ion-pairing reagents (e.g., 1-2 mM sodium heptane sulfonate); try a polar-embedded or mixed-mode column [2]. |
| Variable Retention Times | Inconsistent mobile phase pH/preparation; column not equilibrated [2] [3]. | Prepare mobile phase consistently; allow at least 30 min for column equilibration, especially with ion-pairing reagents [2]. |
| High System Pressure | Blockage from sample matrix or buffer precipitation [3]. | Filter samples (0.45µm or 0.2µm); flush system with pure water (40-50°C), then methanol; use guard column [3]. |
| Baseline Noise/Drift | Contaminated solvents/mobile phases; air bubbles; detector lamp issues [3]. | Use high-purity solvents; degas mobile phases thoroughly; clean or replace detector flow cell [3]. |
While a direct method for this compound is not available, the following workflow synthesizes recommendations for polar phenolics and troubleshooting principles.
Sample Preparation
HPLC System Configuration
Proposed HPLC Conditions These conditions are a starting point for method development and optimization.
Column Equilibration After preparing the mobile phase, flush the column for at least 30 column volumes (or at least 30 minutes) to ensure stable baseline before running analytical samples [2].
The workflow for this analytical process is outlined below.
What is the best way to store this compound extracts and purified samples? While specific stability data for this compound is not provided in the search results, as a polyphenolic compound, it is generally advisable to store standard solutions and purified samples in the dark at low temperatures (e.g., -20°C) under inert gas to prevent oxidation [1].
My target peak is co-eluting with impurities. What can I do? Modify the mobile phase gradient to slow the elution around the retention time of your target peak. You can also try a different type of column, such as switching from a C18 to a PFP column, which offers different selectivity for aromatic and polar compounds [2].
Why is a PDA detector recommended for this purification? A Photodiode Array (PDA) detector is crucial because it captures the full UV-Vis spectrum of each peak as it elutes. You can compare the spectrum of your purified peak to published data for this compound or piceatannol to aid in confirmation of identity and check for peak purity, ensuring no impurities are co-eluting [1].
Biological contamination is a major setback in cell culture, leading to unreliable data and loss of valuable time and resources. The table below summarizes the most common types of microbial contaminants and how to identify them [1] [2].
| Contaminant Type | Visual Signs (Macroscopic) | Microscopic Appearance | Common Effects on Culture |
|---|---|---|---|
| Bacteria | Turbid (cloudy) culture medium; sometimes a thin surface film; rapid color change (yellow) of pH indicator [1] [3] [2]. | Tiny, moving granules between cells; shapes can be spherical (cocci) or rod-shaped [1] [2]. | Sharp pH drop; rapid cell death [3]. |
| Yeast | Culture becomes turbid; pH may remain stable initially but often increases with heavy contamination [1] [2]. | Round or oval particles; some may show a budding process [1]. | Culture overgrown by yeast cells; reduced cell health. |
| Mold | Floating, fuzzy or fluffy patches; medium may become cloudy [1] [2]. | Thin, thread-like filaments (hyphae); may have dense spore clusters [1]. | Can form large mycelial networks; alters culture environment. |
| Mycoplasma | No obvious visual changes; medium remains clear [1]. | No definitive visual signs; may see small black dots; cells show slow growth, abnormal morphology [1]. | Alters cell metabolism, gene expression, and viability; hard to detect without testing [3] [4]. |
The following flowchart outlines a systematic approach for identifying the type of contamination in your culture.
Preventing contamination is always more effective than dealing with an outbreak. The cornerstone of prevention is consistent aseptic technique [5] [3].
When contamination strikes, a clear and decisive response is crucial. The workflow below details the steps for handling a contaminated culture, including a potential rescue attempt for irreplaceable samples.
It is generally recommended to discard contaminated cultures to prevent the spread to other cells [1] [3]. Attempting a rescue should be a last resort for irreplaceable cell lines. Note that continuous use of antibiotics can lead to resistant strains and mask low-level infections like mycoplasma [2].
Mycoplasma does not cause turbidity or obvious pH changes. Look for subtle signs like a gradual slowdown in cell growth, abnormal cell morphology, or reduced viability [1] [4]. Confirm its presence using a commercial detection kit, such as a PCR-based test, which is the most reliable method [1].
No. The continuous use of antibiotics and antimycotics is discouraged as it can promote the development of antibiotic-resistant strains and hide the presence of cryptic contaminants like mycoplasma [2]. It is better to rely on strict aseptic technique. Antibiotics should be reserved for short-term applications only [2].
Contamination can come from multiple sources, including [6] [3]:
High background is a common issue where the entire membrane shows a strong signal, obscuring specific bands. The table below summarizes the primary causes and their solutions.
| Problem Area | Possible Cause | Recommended Solution |
|---|---|---|
| Antibodies | Concentration too high [1] [2] [3] | Titrate and use the lowest effective concentration of primary and secondary antibodies [1] [2]. |
| Secondary antibody non-specificity [1] | Run control without primary antibody; use cross-adsorbed secondary antibodies [1] [4]. | |
| Blocking | Ineffective or incompatible blocking agent [2] | Use correct blocker (e.g., avoid milk with phospho-specific antibodies; use BSA) [1] [2]. Ensure sufficient concentration (1-5%) and time (1 hr at RT or overnight at 4°C) [1] [2]. |
| Membrane & Handling | Improper membrane handling [1] [2] | Always handle membrane with gloves/tweezers; do not let it dry out [1] [2]. Activate PVDF membrane with methanol [1]. |
| Membrane autofluorescence (fluorescent detection) [1] | Use low-fluorescence PVDF or nitrocellulose membranes [1]. | |
| Washing | Insufficient washing [1] [2] [3] | Increase wash volume, duration, and number of changes. Use wash buffer with 0.05% Tween-20 [1] [2]. |
| Detection | Over-exposure [2] [3] | Shorten substrate incubation and detection exposure time [2]. Capture multiple exposures to find the optimal signal [3]. |
| Sample & Buffers | Too much protein loaded [2] [4] | Reduce total protein load per lane (e.g., 10-15 μg for cell lysate) [2]. |
| Contaminated or old buffers [2] [3] | Prepare fresh buffers and filter them before use [3]. |
The following workflow integrates the key steps for minimizing background. You can use it as a checklist for your experiments.
When applying these guidelines to your work with This compound, consider these specific points:
My blot is still too noisy after following these steps. What can I do? Consider switching your membrane type. Nitrocellulose membranes generally produce lower background than PVDF membranes [1]. You can also try a high-stringency wash with a high-salt buffer (e.g., with 500 mM NaCl) just before detection to remove weakly bound antibodies [1].
How can I tell if my secondary antibody is causing the background? Perform the control experiment mentioned in the table. Incubate your membrane with secondary antibody only (no primary antibody). If you see a high background, your secondary antibody is a likely culprit and needs further optimization or replacement [1] [4].
Why should I avoid milk when using phospho-specific antibodies? Non-fat dry milk contains casein, a phosphoprotein. Your anti-phosphoprotein antibody may bind to these phosphoproteins in the milk, creating a high background signal. In this case, BSA is a much safer blocking agent [1] [2].
Research on the closely related compound trans-Scirpusin A (TSA) provides a model for how Scirpusin compounds may induce apoptosis. The diagram below illustrates the key signaling pathways involved based on studies of TSA in colorectal cancer cells [1].
Key cellular events in TSA-induced apoptosis include chromatin condensation, DNA fragmentation, and exposure of "eat-me" signals like phosphatidylserine on the cell surface [1] [2].
For detecting the apoptosis induced by compounds like Scirpusin, several standard assays are commonly used. The table below summarizes three key methodologies.
| Assay Type | Key Target/Principle | Typical Readout | Application with Scirpusin-like Compounds |
|---|---|---|---|
| Caspase-3/7 Activity [3] | Activation of executioner caspases | Luminescence or Fluorescence (from cleaved substrate) | Confirmed for TSA; indicated by increased activity [1]. |
| Annexin V / Propidium Iodide (PI) [4] | Externalized PS (Annexin V) and loss of membrane integrity (PI) | Flow Cytometry or Fluorescence Microscopy | Directly applicable; TSA increased Annexin V/PI double-positive cells [1]. |
| TUNEL Assay [2] | DNA fragmentation (late apoptosis) | Fluorescence Microscopy | Directly applicable; TSA treatment resulted in TUNEL-positive cells [1]. |
Here are solutions to common issues researchers face when running apoptosis assays, compiled from general best practices.
This is a detailed protocol for a fundamental apoptosis assay, adaptable for testing Scirpusin B [4].
The following table summarizes the critical parameters that significantly influence the extraction efficiency of Scirpusin B and related stilbenes.
| Factor | Impact on Yield | Optimal Condition / Note | Citation |
|---|---|---|---|
| Raw Material Preparation | Particle size reduction increases surface area, enhancing solvent contact and mass transfer. | Smaller particle size; location of phenolics in the seed may allow for richer extracts via simple granulometric separation. | [1] |
| Extraction Technique | Pressurized Liquid Extraction (PLE) enables higher temperatures, improving solubility and kinetics. | PLE at 70°C, 90°C, and 110°C; higher temperatures (110°C) can achieve significantly higher yields in the falling extraction rate period. | [1] |
| Solvent Selection | Solvent polarity must match the target compound's polarity for efficient dissolution. | Ethanol is highly effective for Piceatannol (this compound precursor); Hydro-alcoholic mixtures are used for initial extraction. | [2] [3] |
| Quality by Design (QbD) | A systematic approach to understand and optimize factors that critically affect the extraction process. | Use of Design of Experiments (e.g., Box-Behnken Design) to optimize multiple variables simultaneously for maximum yield and purity. | [3] |
Here are detailed methodologies for two effective extraction approaches.
This method uses high temperature and pressure to achieve rapid and efficient extraction [1].
The workflow for this PLE process is as follows:
This conventional method is used to isolate this compound from passion fruit seeds, often as a precursor to further purification [2] [4] [3].
Q1: My this compound yield is low even with high-temperature PLE. What could be wrong?
Q2: Which extraction technique is better, PLE or conventional reflux?
Q3: How can I systematically optimize my extraction process beyond one-factor-at-a-time experiments?
Q4: Beyond yield, what other metrics should I monitor during extraction optimization?
Q1: My extracts from passion fruit peel have low polyphenol yield and poor antioxidant activity. What could be the issue? This is often related to the choice of extraction method and solvent.
Q2: How can I improve the antibacterial selectivity of my passion fruit peel extract? Antibacterial selectivity, where the extract inhibits pathogenic bacteria but not beneficial ones, is a valuable property.
Q3: What are the most efficient modern methods for extracting bioactive compounds from passion fruit waste? While conventional methods exist, emerging technologies offer higher efficiency and better yields.
Here are detailed methodologies for two critical procedures based on the search results.
This combined protocol is highly effective for maximizing the recovery of polyphenols.
The workflow for this protocol is as follows:
This is a standard quantitative method for assessing polyphenol content in your extracts.
The table below consolidates key quantitative findings from recent studies to aid in benchmarking your experimental results.
| Analysis Parameter | Reported Value | Sample Type & Conditions | Citation |
|---|---|---|---|
| Total Phenolic Content (TPC) | 7.2 ± 0.1 mg GAE/g d.w. | Peel, acetone-water (7:3) extraction | [2] |
| TPC Enhancement | 414% increase | Peel, after Solid-State Fermentation + UAE | [1] |
| Antioxidant Activity (ORAC) | 2403 ± 519 µmol TE/g d.w. | Peel extract | [2] |
| Pectin Yield | 46% | Yellow passion fruit peel | [6] |
| Total Dietary Fiber | Up to 71.79 g/100 g | Passion fruit peel | [8] |
| Soluble Dietary Fiber | 20.51% | Passion fruit peel | [5] |
The research highlights several key bioactive compounds in passion fruit waste. The metabolic relationships and extraction valorization pathway can be visualized as follows:
| Section | Description |
|---|---|
| Compound Profile | Key chemical and property data of Scirpusin B. |
| Extraction Protocols | Detailed, step-by-step methodologies for obtaining this compound from natural sources. |
| Reported Bioactivities | A summary of evidenced biological effects for research guidance. |
| Troubleshooting & FAQ | Solutions to common problems encountered during research. |
The following table summarizes the key identifiers and properties of this compound as reported in the literature [1].
| Property | Value / Description |
|---|---|
| CAS Number | 69297-49-0 |
| Molecular Formula | C₂₈H₂₂O₈ |
| Molecular Weight | 486.47 g/mol |
| IUPAC Name | Not fully specified in sources; described as a dimeric stilbene, specifically a dimer of Piceatannol. |
| Bioactivity Summary | Antioxidant, antitumor, antifungal, insecticidal, plant growth inhibitory, anti-adipogenic [1] [2]. |
Here are two published methods for extracting this compound from plant materials.
Protocol 1: Extraction from Passion Fruit (Passiflora edulis) Seeds [3] This protocol focuses on recycling agricultural waste from juice production.
Protocol 2: Extraction from Cyperus rotundus Rhizomes [2] This method produces an extract standardized for total stilbenoids, including this compound.
The bioactivities of this compound have been investigated in various models, as summarized below.
| Bioactivity | Experimental Model / Assay | Key Findings / Outcome | Citation |
|---|---|---|---|
| Neuroprotective | In vitro: Anti-acetylcholinesterase (AChE) assay; SH-SY5Y cell line treated with Aβ₂₅₋₃₅ or H₂O₂. In vivo: Scopolamine-induced ICR mice. | Inhibited AChE (IC₅₀ = 62.9 μM); reduced amyloid-β aggregation; improved learning in passive avoidance test [3]. | [3] |
| Anti-adipogenic | In vitro: Differentiated 3T3-L1 adipocytes. In vivo: High-fat-diet-induced obese mice; a randomized, double-blind, placebo-controlled human clinical trial (90 days). | Reduced adipogenesis in vitro (IC₅₀ ~9.39 μg/mL for CRE extract); reduced weight gain and improved lipid profile in mice and humans [2]. | [2] |
| Antioxidant | Described as a "dimeric antioxidant" from its isolation source. | Basis for its investigation in various oxidative stress-related conditions [1]. | [1] |
| Vasorelaxant | Ex vivo: Rat aorta blood vessel model. | Showed nitric oxide-dependent vasorelaxation activity [3]. | [3] |
Low Extraction Yield
Instability of the Compound
Difficulty in Reproducing Bioactivity
The following diagram illustrates the logical workflow for researching this compound, from sourcing to activity validation, based on the protocols described above.
The existing protocols provide a solid starting point for laboratory-scale research. To scale up production, you will likely need to explore advanced techniques not detailed in the search results I obtained:
Here are detailed protocols for key experiments used to identify and quantify Scirpusin B, which form the basis for purity assessment.
| Experiment | Protocol Description | Key Parameters & Quantitative Data |
|---|
| HPLC Analysis for Quantification [1] | An ethyl acetate extract of Cyperus rotundus was analyzed. Piceatannol was used as a chemical marker for standardization, and the method was validated. | - Column: Not specified.
The experimental workflow for the HPLC-based assessment of this compound purity can be visualized as follows:
Q1: What are the expected HPLC purity levels for commercially available this compound?
Q2: I cannot detect this compound in my passion fruit seed extract. What could be wrong?
Q3: How should I store my this compound standard or purified extract to maintain its purity?
Q4: Besides passion fruit, what other plant sources contain this compound?
| Aspect | Piceatannol | Scirpusin B | Key Experimental Findings & Context |
|---|---|---|---|
| Chemical Structure | Monomeric stilbene (3,3',4,5'-tetrahydroxy-trans-stilbene) [1] [2] | Dimer of piceatannol [3] [4] | The dimeric structure of this compound is associated with its enhanced potency [3]. |
| Antioxidant Activity | Potent activity [3] [1] | Greater activity than piceatannol [3] | In a DPPH radical scavenging assay, this compound exhibited more potent antioxidant effects [3]. |
| Vasorelaxant Effect | Significant, endothelium-dependent effect [3] | Stronger effect than piceatannol [3] | In rat thoracic aorta, this compound caused stronger vasorelaxation, which was mediated by endothelial NO [3]. |
| Anti-acetylcholinesterase (AChE) | IC₅₀: 258.9 μM [4] | IC₅₀: 62.9 μM [4] | This compound was over 4 times more potent than piceatannol in inhibiting AChE, a target for Alzheimer's disease [4]. |
| Cognitive Improvement | Effective in improving learning behavior [4] | Effective in improving learning behavior [4] | In scopolamine-induced amnesiac mice, both compounds demonstrated significant cognitive improvement in passive avoidance tests [4]. |
| Neuroprotection | Provides neuroprotective effects [4] | Provides neuroprotective effects [4] | Extracts rich in these compounds protected SH-SY5Y cells (a neuronal model) from amyloid-β and H₂O₂-induced damage [4]. |
| Primary Natural Source | Passion fruit seeds (highest abundance), grapes, berries [3] [5] [2] | Passion fruit seeds [3] [4] | Piceatannol is found in significantly higher amounts in passion fruit seeds than resveratrol [5]. This compound is the second major polyphenol in these seeds [3]. |
The comparative data is derived from standardized laboratory experiments. Here are the methodologies for some key activities:
The vasorelaxing effects of both compounds, with this compound being more potent, are primarily mediated through the endothelium-derived nitric oxide (NO) pathway. The following diagram illustrates this signaling mechanism.
The table below summarizes the available experimental data for Scirpusin B and other natural and synthetic inhibitors. A key finding is that this compound is reported as a strong α-glucosidase inhibitor, though a specific IC₅₀ value is not provided in the available source [1].
| Inhibitor Name | Inhibitor Type | α-Amylase Inhibition (IC₅₀) | α-Glucosidase Inhibition (IC₅₀) | Source / Study Details |
|---|---|---|---|---|
| This compound | Natural (Stilbenoid trimer) | Information Missing | "Strong" inhibitor (specific IC₅₀ not stated) [1] | Cyperus rotundus roots; in vitro assay [1] |
| Acarbose | Synthetic Drug | 83.33 ± 0.34 µg/mL [2] | 34.216 µM [3] | Reference drug used in multiple studies [2] [3] |
| 2,3-dichloroIndolinone | Synthetic (Oxindole) | 42.449 µM [3] | 35.266 µM [3] | In vitro and in silico study [3] |
| Swietenia mahagoni Seed Extract | Natural (Plant Extract) | 214 ± 4 µg/mL [4] | Did not reach 50% inhibition [4] | Ethanol extract; in vitro assay [4] |
| Momordica charantia Leaf Extract | Natural (Plant Extract) | 274 ± 5 µg/mL [4] | Did not reach 50% inhibition [4] | Ethanol extract; in vitro assay [4] |
| Phyllanthus amarus Ethanol Extract | Natural (Plant Extract) | 36.05 ± 4.01 µg/mL [2] | Information Missing | In vitro assay against porcine pancreatic amylase [2] |
The data presented are derived from standardized in vitro (test tube) enzyme inhibition assays, which are a primary method for initial screening of anti-diabetic potential.
The following diagram illustrates the general workflow for discovering and evaluating a natural α-glucosidase inhibitor like this compound, from initial screening to mechanistic studies.
To thoroughly evaluate this compound's potential, the following information would be needed, which is currently absent from the search results:
The table below summarizes the key experimental data on α-glucosidase inhibition from recent studies.
| Compound / Extract | Biological Source | IC₅₀ Value | Notes |
|---|---|---|---|
| Scirpusin B | Cyperus conglomeratus | 1331 ± 6.22 µg/mL [1] | Also referred to as (E)-scirpusin B in the study [1]. |
| Cyperusphenol A (Stilbene trimer) | Cyperus conglomeratus | 1097 ± 5.34 µg/mL (α-amylase) [1] | Provided for comparison; this compound showed stronger activity against a different enzyme, α-amylase [1]. |
| Stilbenoid-rich Extract (CRE) | Cyperus rotundus | 9.39 µg/mL (in anti-adipogenesis assay) [2] | CRE is standardized to 5% total stilbenoids (Scirpusin A, this compound, Piceatannol); IC₅₀ is for a related, but different, bioactivity [2]. |
Understanding the experimental methods is crucial for interpreting the data.
The diagram below outlines the key stages involved in discovering and validating a natural α-glucosidase inhibitor like this compound.
The table below summarizes the key characteristics and scientifically documented effects of Scirpusin B. Please note that the listed activities are not related to antibacterial effects.
| Attribute | Description |
|---|---|
| Chemical Class | Stilbenoid dimer; a dimer of Piceatannol [1] |
| Natural Sources | Passion fruit (Passiflora edulis) seeds [2] [1], Seedy bananas (e.g., Musa itinerans, Ensete glaucum) [3] |
| Documented Bioactivities | • Antioxidant: Potent free radical scavenging activity [1]. • Neuroprotective: Anti-acetylcholinesterase (AChE) activity and improved learning in mouse models [2]. • Vasorelaxant: Induces vasodilation in rat aortic rings [1]. • Enzyme Inhibition: Inhibits α-glucosidase and acetylcholinesterase [3]. |
While the search did not yield protocols for antibacterial testing, the methodologies for its documented activities can provide a research foundation.
Anti-Acetylcholinesterase (AChE) Activity Assay [2]: This is a standard spectrophotometric assay.
HPTLC-Bioautography for Enzyme Inhibition [3]: This method combines separation with direct activity detection.
The absence of data on this compound's antibacterial spectrum presents a clear opportunity for new research. The following workflow outlines a systematic approach to fill this knowledge gap:
The table below summarizes the experimental data validating the anticancer properties of Scirpusin B.
| Cancer Type / Biological Activity | Experimental Model | Key Findings / Efficacy | Proposed Primary Mechanism(s) of Action |
|---|
| Oral Squamous Cell Carcinoma (OSCC) | SAS & TTN human oral cancer cell lines [1] | - Inhibited cell proliferation (83-95%) [1]
The methodologies from key studies provide insight into how these findings were validated.
The diagram below illustrates the multi-target mechanism of this compound against Oral Squamous Cell Carcinoma, as revealed through experimental data.
A 2024 study isolated Scirpusin B from passion fruit (Passiflora edulis Var. flavicarpa*) seeds and demonstrated its ability to suppress cyclin D1 protein levels in oral squamous cell carcinoma (OSCC) cells [1].
Key Experimental Data and Methodology:
| Aspect | Experimental Details |
|---|---|
| Experimental Model | Two human oral squamous cell carcinoma (OSCC) cell lines: SAS and TTN [1]. |
| Treatment | Cells were treated with isolated this compound [1]. |
| Key Method | Western blot analysis was used to detect and quantify protein expression levels [1]. |
| Core Finding | This compound treatment led to significant suppression of cyclin D1 protein expression [1]. |
| Associated Effects | • Inhibition of cancer cell proliferation. • Suppression of other cancer-related proteins (TNF-α, survivin, COX-2, VEGF-A) [1]. |
The experimental workflow below outlines the key steps from compound isolation to mechanistic confirmation.
While direct TNF-α inhibition data for Scirpusin B is limited, available research and studies on closely related compounds highlight several potential mechanisms of action.
| Compound | Biological Activity | Proposed Mechanism / Context | Source / Model |
|---|---|---|---|
| This compound | Anti-acetylcholinesterase [1] | Inhibits AChE enzyme (IC₅₀: 62.9 μM) [1] | In vitro assay |
| Vasorelaxing effect [1] | Induces nitric oxide-dependent vasorelaxation [1] | Rat aorta model | |
| Antioxidant & Neuroprotection [1] | Found in extracts that reduce cognitive impairment [1] | Scopolamine-induced mouse model | |
| Trans-Scirpusin A (TSA) | Anti-tumor & Immunomodulation [2] | Increases TNF-α mRNA in tumor tissue; reduces Tregs and MDSCs [2] | Colorectal cancer mouse model |
| Piceatannol (this compound monomer) | Anti-acetylcholinesterase [1] | Inhibits AChE enzyme (IC₅₀: 258.9 μM) [1] | In vitro assay |
| Cyperus rotundus Extract (contains this compound) | Antioxidant & Anti-diabetic [3] | Contains Scirpusin A & B, piceatannol; activates AMPK, inhibits Akt/GSK3β [3] | L6 myotubes & 3T3-L1 adipocytes |
The following methodologies are from studies that identified or investigated this compound and its analogs, which can serve as a reference for future experimental design.
The biological activities of this compound and related stilbenoids are complex. The diagram below outlines the signaling pathway of TNF-α, a key player in autoimmune diseases, to illustrate a potential target area [4].
Based on the gathered research, the potential mechanisms of this compound and related compounds can be visualized in the following experimental workflow, which synthesizes the methods from the cited studies.
The search results indicate that while this compound is a compound of growing interest, a direct comparative study on its TNF-α inhibitory activity is not yet available. The existing data provides strong clues for its potential:
| Compound / Assay | DPPH Radical Scavenging (IC₅₀ or Result) | Other Relevant Activities (IC₅₀ or Result) | Citation |
|---|
| Scirpusin B | Showed greater activity than Piceatannol [1] | AChE Inhibition: 62.9 μM [2] Vasorelaxant Effect: Significant, endothelium-dependent [1] | | | Piceatannol | Potent activity, less than this compound [1] | AChE Inhibition: 258.9 μM [2] Vasorelaxant Effect: Significant, less than this compound [1] | | | Tellimagrandin II| Not Quantified | AChE Inhibition: Dose-dependent [2] | [2] | | Vitisin A | Not Quantified | AChE Inhibition: Active [2] | [2] |
For researchers looking to replicate or understand the foundational experiments, here are the methodologies cited in the literature.
DPPH Radical Scavenging Assay [1]: This is a standard method to measure a compound's ability to act as a free radical scavenger. The antioxidant activity of the compounds was measured using an in vitro 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay. The results are typically expressed as the concentration required to scavenge 50% of the DPPH radicals (IC₅₀), with a lower IC₅₀ indicating higher potency.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay [2]: This assay tests the potential of a compound to improve symptoms of neurodegenerative diseases like Alzheimer's by increasing acetylcholine levels. The anti-acetylcholinesterase activity of the compounds was tested using recombinant human acetylcholinesterase (rhAChE). The 50% inhibitory concentrations (IC₅₀) for this compound and Piceatannol were determined to be 62.9 μM and 258.9 μM, respectively, indicating this compound is a more potent AChE inhibitor [2].
Ex Vivo Vasorelaxation Assay [1]: This experiment evaluates a compound's effect on blood vessels, which is relevant for cardiovascular health. The vasorelaxant effects of the compounds were determined ex vivo on isolated rat thoracic aorta. Both this compound and Piceatannol showed significant vasorelaxant effects in endothelium-intact aortas, with this compound being more potent. The relaxation was found to be induced via nitric oxide (NO) derived from the endothelium [1].
To better visualize the potential neuroprotective mechanisms of this compound identified in the research, the following diagram integrates the key biological pathways and experimental workflow.
The diagram above illustrates how this compound's multi-target biological activities contribute to its overall neuroprotective and cognitive-enhancing effects, as demonstrated in animal models [2].